3,6,9,12-Tetraoxaeicosan-1-ol
説明
特性
IUPAC Name |
2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZZFHAVXYAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066479 | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19327-39-0 | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,6,9,12-Tetraoxaeicosan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information for 3,6,9,12-Tetraoxaeicosan-1-ol, a polyoxyethylene alkyl ether. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry, life sciences, and drug development.
Core Chemical and Physical Properties
This compound, also known as tetraethylene glycol monooctyl ether or by its shorthand C8E4, is a nonionic surfactant. Its amphipathic nature, stemming from a hydrophilic tetraethylene glycol head and a hydrophobic octyl tail, makes it useful in various biochemical and biophysical applications, particularly in the solubilization and stabilization of membrane proteins.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₄O₅ | [3][4] |
| Molecular Weight | 306.44 g/mol | [3][4][5] |
| CAS Number | 19327-39-0 | [3][4] |
| Topological Polar Surface Area (TPSA) | 57.15 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.4056 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 18 | [4] |
Note: Experimental values for properties such as boiling point, melting point, and density for this compound are not consistently available in the reviewed literature. Data for homologous compounds suggest these values are influenced by the lengths of both the alkyl chain and the polyethylene (B3416737) glycol unit.
Chemical Structure
The structural identity of this compound is defined by its unique arrangement of atoms. The following standard identifiers provide an unambiguous representation of its molecular structure.
| Identifier | Value |
| SMILES | CCCCCCCCOCCOCCOCCOCCO |
| InChI | InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 |
Structural Diagram
The following diagram illustrates the two-dimensional chemical structure of the this compound molecule.
Experimental Protocols
A general synthetic approach for compounds of this class is the reaction of a metal alkoxide of a polyethylene glycol with an alkyl halide. For this compound, this would conceptually involve the reaction of the sodium salt of tetraethylene glycol with 1-bromooctane. The reaction would proceed as follows:
Conceptual Synthesis Workflow
Note: This represents a generalized procedure. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity of the final product. Purification would likely involve techniques such as column chromatography.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in specific biological signaling pathways or its intrinsic biological activity beyond its function as a surfactant. Its primary role in a research context is as a tool for the solubilization and study of membrane proteins, thereby indirectly facilitating the investigation of the signaling pathways in which those proteins are involved.
Conclusion
This compound is a well-defined chemical entity with established structural and physicochemical properties that make it a valuable tool in biological and chemical research. While specific experimental protocols for its synthesis and detailed accounts of its biological activity are not extensively documented, its utility as a nonionic surfactant is widely recognized. This guide provides a foundational understanding of its core chemical characteristics to aid researchers in their scientific endeavors.
References
An In-depth Technical Guide to the Synthesis and Purification of Tetraethylene Glycol Monooctyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tetraethylene glycol monooctyl ether, a non-ionic surfactant with applications in various scientific fields, including the solubilization of membrane proteins.[1] This document details the prevalent synthetic methodology, outlines robust purification protocols, and presents relevant quantitative data to aid researchers in obtaining a high-purity final product.
Synthesis of Tetraethylene Glycol Monooctyl Ether
The most common and effective method for the synthesis of Tetraethylene glycol monooctyl ether is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide, in this case, the deprotonated form of tetraethylene glycol.
A critical aspect of synthesizing the mono-substituted ether is to control the stoichiometry of the reactants to minimize the formation of the di-octyl ether byproduct. This is typically achieved by using a large molar excess of tetraethylene glycol relative to the octyl halide.[2]
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of Tetraethylene Glycol Monooctyl Ether.
Experimental Protocol:
This protocol is adapted from a similar synthesis of a polyoxyethylene glycol monoalkyl ether.[2]
Materials:
-
Tetraethylene glycol
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Argon or Nitrogen gas
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a 10-fold molar excess of tetraethylene glycol with one molar equivalent of 1-bromooctane.
-
Base Addition: Prepare a 50% aqueous solution of sodium hydroxide. Add 1.05 molar equivalents of the NaOH solution to the reaction mixture.
-
Inert Atmosphere: Flush the reaction vessel with an inert gas, such as argon or nitrogen, to prevent side reactions.
-
Reaction Conditions: Heat the reaction mixture to 100°C with vigorous stirring. Maintain these conditions for approximately 24 hours.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the 1-bromooctane starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Add deionized water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous phase multiple times (e.g., 4 times) with diethyl ether.[2]
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude Tetraethylene glycol monooctyl ether.
Purification of Tetraethylene Glycol Monooctyl Ether
The crude product from the synthesis will contain unreacted tetraethylene glycol, the desired mono-octyl ether, and potentially a small amount of the di-octyl ether byproduct. Several methods can be employed for purification.
Column Chromatography
Column chromatography on silica (B1680970) gel is an effective method for separating the mono-octyl ether from the more polar unreacted glycol and the less polar di-octyl ether.
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient solvent system is typically most effective. Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of ethyl acetate (B1210297) in hexanes, or for more polar compounds, a gradient of methanol (B129727) in dichloromethane.[4] For polyethylene (B3416737) glycol derivatives, a solvent system of chloroform (B151607) with a gradient of methanol can also be effective.
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
Dissolve the crude product in a minimum amount of the initial eluent and load it onto the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Fractional Distillation under Reduced Pressure
Given the relatively high boiling point of Tetraethylene glycol monooctyl ether, distillation must be performed under reduced pressure to prevent decomposition. This method is effective for separating components with different boiling points.[5][6]
Experimental Protocol:
-
Apparatus: A fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a fractionating column (e.g., Vigreux or packed column).
-
Procedure:
-
Place the crude product in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fractions that distill over at the expected boiling point range for Tetraethylene glycol monooctyl ether under the applied pressure. The unreacted tetraethylene glycol will have a lower boiling point, and the di-octyl ether will have a higher boiling point.
-
Solvent Extraction
A liquid-liquid extraction can be utilized to remove the highly polar unreacted tetraethylene glycol.
Experimental Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution multiple times with water or a brine solution in a separatory funnel. The highly water-soluble tetraethylene glycol will preferentially partition into the aqueous phase.
-
Dry the organic phase over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₃₄O₅ | [1] |
| Molecular Weight | 306.44 g/mol | [1] |
| Purity (Commercial) | ≥98% (by GC) | [1] |
| Density | 0.969 g/mL at 20 °C |
Table 1: Physicochemical Properties of Tetraethylene Glycol Monooctyl Ether
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃-(CH₂)₆- | ~0.88 | t | 3H |
| -(CH₂)₆-CH₂-O- | ~1.29 | m | 12H |
| -CH₂-O-CH₂- | ~3.45 | t | 2H |
| -O-CH₂-CH₂-O- | ~3.64 | m | 16H |
| -OH | variable (broad) | s | 1H |
Table 2: Predicted ¹H NMR Spectral Data for Tetraethylene Glycol Monooctyl Ether (Note: Predicted values are based on structurally similar compounds and may vary slightly.)
| Assignment | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₃ -(CH₂)₆- | ~14.1 |
| CH₃-CH₂ -(CH₂)₅- | ~22.7 |
| -(CH₂)₄-CH₂ -CH₂-O- | ~26.2 |
| -CH₂-CH₂ -CH₂-O- | ~29.4 |
| -CH₂-CH₂ -O-CH₂- | ~31.9 |
| -O-CH₂ -CH₂-O- | ~61.7 |
| -O-CH₂-CH₂ -O- | ~70.5 - 72.6 |
| CH₃ (CH₂)₆-CH₂ -O- | ~71.2 |
Table 3: Predicted ¹³C NMR Spectral Data for Tetraethylene Glycol Monooctyl Ether (Note: Predicted values are based on structurally similar compounds and may vary slightly.)
Visualization of Workflows
Caption: Synthesis workflow for Tetraethylene glycol monooctyl ether.
Caption: Purification workflow for Tetraethylene glycol monooctyl ether.
References
- 1. scbt.com [scbt.com]
- 2. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers - Google Patents [patents.google.com]
- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 4. Chromatography [chem.rochester.edu]
- 5. byjus.com [byjus.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
The Unseen Workhorse of Membrane Biochemistry: A Technical Guide to C8E4 Surfactant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Properties, and Application of Tetraethylene Glycol Monooctyl Ether (C8E4)
Introduction
In the intricate world of membrane protein research and drug development, surfactants are indispensable tools. Among these, the non-ionic surfactant Tetraethylene Glycol Monooctyl Ether, commonly known as C8E4, has carved out a significant niche. Its unique properties make it highly effective for solubilizing and stabilizing membrane proteins, enabling their study outside of their native lipid bilayer environment. This technical guide provides a comprehensive overview of C8E4, from its historical context to its detailed physicochemical properties and the experimental protocols crucial for its application.
Discovery and History
The development of C8E4 is rooted in the broader history of synthetic surfactants, which began to gain prominence in the early 20th century. The major breakthrough leading to the class of polyoxyethylene alkyl ether surfactants, to which C8E4 belongs, was the development of the ethoxylation process. This chemical reaction, where ethylene (B1197577) oxide is added to a substrate, was pioneered in the 1930s by Conrad Schöller and Max Wittwer at IG Farbenindustrie. This innovation allowed for the synthesis of a wide array of non-ionic surfactants with tunable properties.
Polyoxyethylene alkyl ethers are characterized by a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain. The length of these chains can be varied to control the surfactant's properties, such as its water solubility and detergency. C8E4, with its 8-carbon alkyl chain and a hydrophilic head group consisting of four ethylene oxide units, emerged as a valuable tool in biochemistry and membrane protein research due to its ability to gently extract proteins from cell membranes while preserving their native structure and function. While the precise first synthesis of C8E4 is not prominently documented, its use became more widespread as the field of membrane biology matured and the need for effective, non-denaturing detergents grew.
Physicochemical Properties of C8E4
The utility of C8E4 in a laboratory setting is defined by its specific physicochemical parameters. These properties dictate its behavior in aqueous solutions and its interaction with membrane proteins.
| Property | Value | Conditions |
| Molecular Formula | C16H34O5[1] | |
| Molecular Weight | 306.44 g/mol [1] | |
| CAS Number | 19327-39-0[1] | |
| Critical Micelle Concentration (CMC) | ~8 mM[2] | In 0.1% NaCl[2] |
| Aggregation Number | ~82 | In H2O |
| Purity | ≥98% | |
| Appearance | Liquid |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific research. The following sections provide methodologies for the synthesis of C8E4 and the determination of its key properties.
Synthesis of Tetraethylene Glycol Monooctyl Ether (C8E4)
The synthesis of C8E4 is achieved through the ethoxylation of 1-octanol (B28484). This process involves the ring-opening polymerization of ethylene oxide initiated by the alcohol.
Materials:
-
1-octanol
-
Ethylene oxide
-
Potassium hydroxide (B78521) (KOH) as a catalyst
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Catalyst Preparation: The reaction vessel is charged with 1-octanol and a catalytic amount of potassium hydroxide.
-
Inert Atmosphere: The vessel is purged with an inert gas to remove any air and moisture.
-
Heating: The mixture is heated to the reaction temperature, typically between 120-180°C.
-
Ethylene Oxide Addition: Gaseous ethylene oxide is bubbled through the heated alcohol-catalyst mixture under controlled pressure. The reaction is highly exothermic and requires careful monitoring of temperature and pressure to ensure safety and control over the degree of ethoxylation.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of ethylene oxide. The average number of ethylene oxide units added per alcohol molecule is controlled by the stoichiometry of the reactants.
-
Neutralization and Purification: Once the desired degree of ethoxylation is achieved, the reaction is stopped. The catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting product is then purified, often through vacuum distillation or chromatography, to remove unreacted starting materials and byproducts, yielding pure C8E4.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774), is a sensitive method for its determination[3][4][5].
Materials:
-
C8E4 surfactant
-
Pyrene stock solution in a volatile solvent (e.g., acetone)
-
High-purity water
-
Fluorometer
Procedure:
-
Sample Preparation: A series of aqueous solutions with varying concentrations of C8E4 are prepared.
-
Probe Addition: A small aliquot of the pyrene stock solution is added to each C8E4 solution. The solvent is then evaporated, leaving the pyrene molecules dispersed in the surfactant solutions.
-
Equilibration: The solutions are allowed to equilibrate to ensure the pyrene molecules have partitioned into the hydrophobic cores of any micelles present.
-
Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample using an excitation wavelength of around 335 nm. The intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks are measured.
-
Data Analysis: The ratio of the intensities of the first and third peaks (I1/I3) is plotted against the logarithm of the C8E4 concentration. A significant drop in the I1/I3 ratio is observed as pyrene moves from the polar aqueous environment to the nonpolar interior of the micelles. The inflection point of this sigmoidal curve corresponds to the CMC.
Determination of Aggregation Number by Static Light Scattering (SLS)
The aggregation number is the average number of surfactant molecules in a single micelle. Static light scattering is a powerful technique to determine this property by measuring the intensity of scattered light from a solution of micelles[6][7][8][9][10].
Materials:
-
C8E4 solutions at concentrations above the CMC
-
Static light scattering instrument with a laser source
-
Refractometer
Procedure:
-
Sample Preparation: A series of C8E4 solutions at different concentrations above the CMC are prepared and filtered to remove any dust particles.
-
Refractive Index Increment Measurement: The change in refractive index with concentration (dn/dc) for C8E4 in the solvent is measured using a differential refractometer. This value is crucial for the analysis.
-
Light Scattering Measurement: The intensity of the scattered light from each sample is measured at a specific angle (typically 90 degrees) or at multiple angles.
-
Data Analysis: The data is analyzed using the Debye equation, which relates the scattered light intensity to the molar mass of the micelles. A plot of Kc/Rθ versus concentration (where K is an optical constant, c is the concentration, and Rθ is the excess Rayleigh ratio of the scattered light) is constructed. The intercept of this plot is equal to the reciprocal of the weight-average molar mass of the micelles.
-
Aggregation Number Calculation: The aggregation number (Nagg) is then calculated by dividing the molar mass of the micelle by the molar mass of a single C8E4 molecule.
Visualizing Experimental Workflows
To further clarify the application of C8E4 in a research context, the following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: Workflow for solubilizing membrane proteins using C8E4.
Caption: Workflow for determining the CMC of C8E4 via fluorescence.
Applications in Research and Drug Development
C8E4's mild, non-denaturing properties make it a valuable tool in several areas of research and development:
-
Membrane Protein Structural Biology: C8E4 is widely used to extract and solubilize membrane proteins, including G-protein coupled receptors (GPCRs), for structural studies using techniques like X-ray crystallography and cryo-electron microscopy. Its ability to maintain the native conformation of these proteins is critical for obtaining meaningful structural data.
-
Functional Assays: By keeping membrane proteins in a soluble and active state, C8E4 facilitates a wide range of functional assays, such as ligand binding studies and enzyme kinetics, which are crucial for understanding protein function and for drug screening.
-
Drug Delivery: The ability of C8E4 to form micelles allows for the encapsulation of hydrophobic drugs, potentially enhancing their solubility and bioavailability. Research into non-ionic surfactant-based drug delivery systems is an active area of investigation.
-
Biophysical Characterization: C8E4 is used in various biophysical techniques, such as native mass spectrometry, to study protein-lipid interactions and the stoichiometry of protein complexes.
Conclusion
Tetraethylene Glycol Monooctyl Ether (C8E4) is a testament to the power of synthetic chemistry in advancing biological research. From its origins in the development of ethoxylation, it has become an essential tool for scientists working to unravel the complexities of membrane proteins and to develop new therapeutic agents. Its well-characterized physicochemical properties and the established protocols for its use ensure its continued importance in the fields of biochemistry, structural biology, and pharmaceutical sciences. This guide provides a foundational understanding of C8E4, empowering researchers to effectively utilize this versatile surfactant in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of platelet aggregates with a particle counting method using light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. anff-q.org.au [anff-q.org.au]
- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
An In-depth Technical Guide to Tetraethylene Glycol Monooctyl Ether (C8E4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethylene glycol monooctyl ether, commonly referred to as C8E4, is a non-ionic surfactant widely utilized in biochemical and pharmaceutical research. Its amphipathic nature, characterized by a hydrophilic tetraethylene glycol head group and a hydrophobic octyl tail, makes it an effective agent for solubilizing and stabilizing membrane proteins and other lipophilic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of C8E4, detailed experimental protocols for its characterization and application, and logical workflows for its use in membrane protein research. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
Tetraethylene glycol monooctyl ether is a liquid at room temperature, valued for its ability to disrupt lipid bilayers and form micelles, thereby extracting and stabilizing membrane proteins for downstream analysis.[1][2]
General Properties
| Property | Value | Reference |
| Chemical Name | 2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | [3] |
| Common Names | Tetraethylene glycol monooctyl ether, C8E4, Octyl tetraethylene glycol ether, Octyltetraglycol | [1][2] |
| CAS Number | 19327-39-0 | [1][2] |
| Molecular Formula | C16H34O5 | [1][2] |
| Appearance | Liquid | [1] |
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Weight | 306.44 g/mol | [1][2] |
| Density | 0.969 g/mL at 20 °C | [1] |
| Boiling Point | 170 °C at 0.4 mmHg | [4] |
| Melting Point | Data not readily available | |
| Refractive Index | n20/D 1.449 | [4] |
| Critical Micelle Concentration (CMC) | ~8 mM (in 0.1% NaCl) | [5] |
| Aggregation Number | ~82 (in H2O) | [5] |
Solubility
Tetraethylene glycol monooctyl ether is described as having good solubility in both aqueous and organic solvents.[7] While specific quantitative data is limited, its amphiphilic nature allows for miscibility with a range of polar and non-polar solvents.[8]
| Solvent | Miscibility/Solubility |
| Water | Soluble |
| Ethanol (B145695) | Miscible |
| Methanol | Miscible |
| Acetone (B3395972) | Miscible |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Note: The term "miscible" indicates that the liquids can be mixed in all proportions, while "soluble" indicates that the solute dissolves to a significant extent in the solvent.[8]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. This can be determined by various methods that detect the changes in the physical properties of the surfactant solution as a function of concentration.
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[9]
Materials:
-
Tetraethylene glycol monooctyl ether (C8E4)
-
High-purity water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of C8E4 in high-purity water at a concentration significantly above the expected CMC (e.g., 50 mM).
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions, using high-purity water as a reference.
-
Measure the surface tension of each dilution, ensuring the temperature is constant throughout the experiment.
-
Plot the surface tension (in mN/m) as a function of the logarithm of the C8E4 concentration.
-
The CMC is determined from the intersection of the two linear portions of the graph.[9][10]
Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[11] Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.[11][12] A common parameter to monitor is the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum.[12]
Materials:
-
Tetraethylene glycol monooctyl ether (C8E4)
-
High-purity water
-
Pyrene (fluorescent probe)
-
Acetone or ethanol (for pyrene stock solution)
-
Fluorometer
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a stock solution of pyrene in acetone or ethanol at a concentration of approximately 0.1 mM.
-
Prepare a stock solution of C8E4 in high-purity water.
-
Prepare a series of C8E4 dilutions in volumetric flasks.
-
To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid affecting micellization. Ensure the volume of the organic solvent is minimal.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each sample (excitation typically around 335 nm).
-
Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the ratio of I1/I3 as a function of the C8E4 concentration.
-
The CMC is identified as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the micelles.[12][13]
Membrane Protein Solubilization for Native Mass Spectrometry
C8E4 is frequently used to extract membrane proteins from their native lipid environment for structural and functional studies, particularly using native mass spectrometry, due to its ability to form relatively small micelles that are easily disrupted in the gas phase.[14][15]
Principle: C8E4, at a concentration above its CMC, disrupts the lipid bilayer and forms mixed micelles containing the membrane protein and lipids. This process transfers the protein into an aqueous solution while maintaining its native conformation.[7]
Materials:
-
Membrane preparation containing the target protein
-
Tetraethylene glycol monooctyl ether (C8E4)
-
Buffer solution appropriate for the target protein (e.g., 200 mM ammonium (B1175870) acetate (B1210297), pH 7.4 for native MS)[16]
-
Protease inhibitors
-
Ultracentrifuge
-
Homogenizer
Procedure:
-
Resuspend the membrane pellet in the chosen buffer containing protease inhibitors.
-
Determine the total protein concentration of the membrane suspension.
-
Prepare a stock solution of C8E4 (e.g., 10% w/v) in the same buffer.
-
Add the C8E4 stock solution to the membrane suspension to achieve a final detergent concentration that is typically 2-5 times the CMC and a detergent-to-protein ratio that needs to be optimized for each specific protein (e.g., starting with a 1:1 to 10:1 w/w ratio).
-
Incubate the mixture for a specific time (e.g., 1-4 hours) at a controlled temperature (e.g., 4 °C) with gentle agitation to allow for solubilization.
-
Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4 °C to pellet the unsolubilized membrane fragments.
-
Carefully collect the supernatant, which contains the solubilized membrane protein in C8E4 micelles.
-
The solubilized protein is now ready for downstream applications such as purification and native mass spectrometry analysis. For native MS, buffer exchange into a volatile buffer like ammonium acetate containing C8E4 at a concentration of approximately twice the CMC is often performed.[16][17]
Mandatory Visualizations
Caption: Workflow for CMC determination by surface tension measurement.
Caption: General workflow for membrane protein solubilization using C8E4.
Safety and Handling
Tetraethylene glycol monooctyl ether is classified as a skin and eye irritant.[18] It may also cause respiratory irritation.[18] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Applications in Research and Drug Development
The primary application of C8E4 is in the field of structural biology and biophysics, particularly for the study of membrane proteins. Its ability to gently extract these proteins from the lipid bilayer while preserving their native structure and function is crucial for various analytical techniques:
-
Native Mass Spectrometry (Native MS): C8E4 is a preferred detergent for native MS studies because its micelles are readily dissociated in the gas phase, allowing for the analysis of intact protein-ligand and protein-protein complexes.[14][15]
-
Protein Purification: It is used in the initial solubilization step for the purification of membrane proteins using various chromatography techniques.
-
Protein Crystallization: Although less common than other detergents, it can be used in the preparation of membrane protein samples for crystallization trials.
-
Drug Development: By enabling the structural and functional characterization of membrane protein drug targets, C8E4 plays an indirect but vital role in drug discovery and development. It facilitates the study of drug-receptor interactions and the screening of potential drug candidates.
Conclusion
Tetraethylene glycol monooctyl ether is a versatile and effective non-ionic surfactant with significant applications in the study of membrane proteins. Its well-defined physicochemical properties, particularly its CMC and aggregation number, allow for the rational design of experiments for protein solubilization and stabilization. The experimental protocols and workflows provided in this guide offer a practical framework for the successful utilization of C8E4 in a research setting. As the field of structural biology continues to advance, the role of detergents like C8E4 in elucidating the structure and function of challenging protein targets will remain critical.
References
- 1. Tetraethylene glycol monooctyl ether liquid, = 98 GC 19327-39-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Tetraethylene glycol monooctyl ether | Fisher Scientific [fishersci.ca]
- 4. chemwhat.com [chemwhat.com]
- 5. Anatrace.com [anatrace.com]
- 6. Tetraethylene Glycol | C8H18O5 | CID 8200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thermo Scientific Tetraethylene Glycol Monooctyl Ether (C8E4), LC/MS grade 10 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Establishment and Comparison of A Determination Method of Critical Micelle Concentration for Surfactants [zgys.nifdc.org.cn]
- 14. Native Mass Spectrometry of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry of intact membrane proteins: shifting towards a more native-like context - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. univarsolutions.com [univarsolutions.com]
Understanding the Surfactant Properties of C8E4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical and functional properties of Tetraethylene Glycol Monooctyl Ether (C8E4), a non-ionic surfactant widely utilized in biochemical, pharmaceutical, and materials science research. Its mild, non-denaturing characteristics make it an invaluable tool for the solubilization and stabilization of sensitive biomolecules, particularly membrane proteins.
Physicochemical and Surfactant Properties of C8E4
The fundamental properties of C8E4 are crucial for predicting its behavior in aqueous solutions and for designing experimental conditions. These parameters are summarized in the table below.
| Property | Value / Description |
| Synonyms | C8E4, Octyl Tetraethylene Glycol Ether, Octyltetraglycol[1][2] |
| Chemical Formula | C₁₆H₃₄O₅[1][2][3] |
| Molecular Weight | 306.44 g/mol [2] |
| Type | Non-ionic Surfactant[4] |
| Critical Micelle Conc. (CMC) | ~8 mM (in 0.1% NaCl)[1][3] |
| Aggregation Number | ~82[1][3] |
| Cloud Point | For a 1.8 wt% (60 mM) C8E4 solution, the cloud point is approximately 41°C.[5] This is the temperature at which the solution becomes turbid upon heating due to phase separation.[6][7] |
| Krafft Point | Not typically observed for polyoxyethylene-based non-ionic surfactants like C8E4.[8] These surfactants exhibit a cloud point as their solubility decreases with increasing temperature.[8] |
| Appearance | Liquid |
| Purity | ≥98% to ≥99% depending on the specified grade[1][2][3] |
Core Surfactant Behavior: Micellization
C8E4 is an amphiphilic molecule, featuring a hydrophilic (water-loving) tetraethylene glycol headgroup and a hydrophobic (water-fearing) octyl tail. In aqueous solutions, these molecules arrange themselves to minimize the energetically unfavorable contact between their hydrophobic tails and water.
At concentrations below the Critical Micelle Concentration (CMC) , C8E4 monomers primarily exist individually in solution and adsorb at interfaces, such as the air-water boundary, which serves to reduce the surface tension of the solution. Once the concentration increases to the CMC, the monomers spontaneously self-assemble into organized spherical structures known as micelles . Within these micelles, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic heads form an outer shell that favorably interacts with the surrounding aqueous environment. This micellization process is the basis for the detergent and solubilizing capabilities of C8E4.
Diagram of C8E4 micelle formation relative to the CMC.
Key Applications in Research and Drug Development
The gentle, non-denaturing properties of C8E4 make it a preferred choice for various applications in the life sciences.
-
Membrane Protein Solubilization: Integral membrane proteins are situated within the hydrophobic lipid bilayer of cell membranes, which makes them challenging to isolate and study. C8E4 is highly effective for extracting these proteins by disrupting the membrane and forming mixed micelles around the protein. This process transfers the protein from its native lipid environment into a soluble protein-detergent complex, a critical step for further purification, functional assays, and structural analysis. Its utility is particularly noted for sensitive biomolecules and in native mass spectrometry studies, where preserving protein structure and non-covalent interactions is paramount.
-
Drug Formulation and Delivery: In the field of drug development, C8E4 can function as a solubilizing agent for drug compounds that have poor water solubility. By encapsulating hydrophobic drug molecules within the core of its micelles, C8E4 can significantly increase their apparent solubility in aqueous formulations, which is often essential for improving drug bioavailability and achieving therapeutic efficacy.
Experimental Protocols
The precise characterization of C8E4 is fundamental to its effective application. The following sections provide detailed protocols for determining its key surfactant properties.
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
This method involves measuring the surface tension of a solution across a range of surfactant concentrations. The CMC is identified as the concentration at which the surface tension plateaus, indicating the formation of micelles in the bulk solution.
Materials & Equipment:
-
Force tensiometer (equipped with a Wilhelmy plate or Du Noüy ring)
-
High-purity C8E4
-
High-purity water (e.g., Milli-Q)
-
Analytical balance and calibrated volumetric glassware
-
Magnetic stirrer and small stir bars
-
Temperature-controlled sample chamber
Methodology:
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of C8E4 in high-purity water (e.g., 100 mM). Ensure the surfactant is completely dissolved.
-
Instrument Calibration: Calibrate the tensiometer following the manufacturer's guidelines. The probe (Wilhelmy plate or Du Noüy ring) must be exceptionally clean; this is often achieved by rinsing with high-purity solvent and flame-cleaning platinum components.
-
Initial Measurement: Place a precisely known volume of high-purity water into the measurement vessel and measure its surface tension to establish a baseline (approx. 72 mN/m at 25°C).
-
Automated Titration: Using an automated dispenser if available, begin adding small, precise aliquots of the C8E4 stock solution into the water. After each addition, allow the solution to equilibrate under gentle stirring for a defined period (e.g., 2-5 minutes) until a stable surface tension reading is achieved.
-
Data Collection: Record the surface tension at each concentration. The titration should continue well past the expected CMC until the surface tension value remains constant over several additions.
-
Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will typically show two linear regions. The CMC is determined from the intersection point of the extrapolated lines of these two regions.
Protocol 2: Determination of the Cloud Point
The cloud point is the specific temperature at which an aqueous solution of a non-ionic surfactant becomes visibly turbid as it undergoes phase separation upon heating.[6][7]
Materials & Equipment:
-
1% (w/v) solution of C8E4 in deionized water
-
Borosilicate glass test tube (e.g., 25 x 200 mm)
-
Calibrated thermometer or digital temperature probe (ASTM 1C or 1F compliant)
-
Controlled water bath with a magnetic stirrer
-
Clear background and adequate lighting for visual observation
Methodology:
-
Sample Preparation: Prepare a 1.0% (w/v) test solution by dissolving 1.0 g of C8E4 in 99 g of deionized water at room temperature, ensuring the solution is clear and homogeneous. Transfer approximately 50 mL of this solution into the test tube.
-
Apparatus Setup: Place the test tube in the water bath. Insert the thermometer or temperature probe directly into the C8E4 solution, making sure the bulb is submerged but not touching the glass surfaces.
-
Heating Phase: Begin heating the water bath at a slow, constant rate of approximately 1-2°C per minute. Gently agitate the C8E4 solution with the thermometer to maintain a uniform temperature throughout.
-
Observation: Continuously monitor the solution for the first sign of distinct turbidity. The temperature at which the solution becomes cloudy is recorded as the cloud point.
-
Confirmation (Cooling Phase): For improved accuracy, remove the test tube from the heating bath and allow it to cool slowly while continuing to stir. Record the temperature at which the solution becomes completely clear again. The cloud point is reported as the average of the heating and cooling temperatures, especially if the transition is sharp and occurs within a 1°C range.[6]
Protocol 3: Micelle Size Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles, such as micelles, that are undergoing Brownian motion in a solution. It determines the hydrodynamic diameter by analyzing the time-dependent fluctuations in the intensity of scattered light.
Materials & Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
C8E4 solution prepared at a concentration well above its CMC (e.g., 50-60 mM) in a suitable buffer or high-purity water
-
Low-volume disposable or quartz cuvettes
-
Syringe filters (e.g., 0.02 µm or 0.22 µm) to eliminate dust and aggregates
Methodology:
-
Sample Preparation: Prepare the C8E4 solution in a dust-free environment. To ensure accurate measurements, the solution must be filtered directly into a clean, dust-free cuvette using a syringe filter. This step is critical to remove large particles that can cause significant errors in the results.
-
Instrument Setup: Power on the DLS instrument and allow the laser source to stabilize. In the software, set the correct measurement parameters, including the solvent's viscosity and refractive index at the desired experimental temperature (e.g., 25°C).
-
Thermal Equilibration: Place the cuvette in the instrument's sample holder and allow it to thermally equilibrate for several minutes to prevent temperature gradients that could affect particle motion.
-
Data Acquisition: Initiate the measurement. The instrument will illuminate the sample with the laser and the detector will measure the fluctuations in scattered light intensity over time. Multiple runs are typically performed and averaged to ensure reproducibility.
-
Data Analysis: The instrument's software processes the intensity fluctuation data to generate an autocorrelation function. This function is then analyzed using algorithms (such as Cumulants or CONTIN) to calculate the Z-average hydrodynamic diameter of the micelles and the Polydispersity Index (PDI), a measure of the width of the size distribution. A low PDI value (e.g., <0.2) typically indicates a uniform population of micelles.
References
- 1. Anatrace.com [anatrace.com]
- 2. Krafft temperature - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The temperature dependence of the heat capacity change for micellization of nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. commons.emich.edu [commons.emich.edu]
- 8. Anatrace.com [anatrace.com]
A Technical Guide to the Solubility of 3,6,9,12-Tetraoxaeicosan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3,6,9,12-Tetraoxaeicosan-1-ol, a nonionic surfactant widely utilized in biochemical and pharmaceutical research. Also known by its common name, Tetraethylene Glycol Monooctyl Ether (C8E4), this amphiphilic molecule's ability to solubilize membrane proteins makes understanding its behavior in various solvents critical for experimental design and drug formulation. This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies for solubility determination, and presents logical workflows for its application.
Introduction
This compound is a polyethylene (B3416737) glycol ether consisting of a hydrophilic tetraethylene glycol headgroup and a hydrophobic octyl tail. This structure imparts surfactant properties, allowing it to form micelles in aqueous solutions and to be an effective agent for solubilizing lipophilic compounds and membrane-bound proteins without significant denaturation[1]. Its utility is prominent in structural biology, biochemistry, and drug delivery systems. A thorough understanding of its solubility characteristics is paramount for its effective application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O₅ | [2] |
| Molecular Weight | 306.44 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.969 g/mL at 20 °C | |
| Critical Micelle Concentration (CMC) | ~8 mM (in 0.1% NaCl) | [2] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its nature as a nonionic surfactant provides strong indications of its solubility profile. The available quantitative and qualitative data are summarized below.
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Solubility | Notes | Reference |
| Water | H₂O | Polar Protic | 50% (w/v) | Commercially available as a 50% solution. | [2] |
Qualitative Solubility Data
Based on the solubility of structurally similar polyethylene glycol ethers and general principles of surfactant chemistry, the following qualitative solubility information can be inferred.
| Solvent | Chemical Formula | Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Often used as a solvent for poorly water-soluble compounds and is a common solvent for surfactants. |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | The hydroxyl group and ether linkages can form hydrogen bonds with ethanol. |
| Methanol | CH₃OH | Polar Protic | Miscible | Similar to ethanol, expected to be a good solvent. |
| Acetone | C₃H₆O | Polar Aprotic | Miscible | A versatile solvent for many organic compounds. |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble/Poorly Soluble | The hydrophilic headgroup dominates, leading to poor solubility in nonpolar solvents. |
Experimental Protocols for Solubility Determination
The following section details generalized experimental protocols that can be adapted for the determination of the solubility of this compound.
Method 1: Visual Inspection for Miscibility (Qualitative)
This method is suitable for a rapid, qualitative assessment of miscibility in liquid solvents.
Objective: To determine if this compound is miscible with a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or test tubes
-
Vortex mixer
Procedure:
-
Ensure all glassware is clean and dry.
-
To a test tube, add a defined volume of the solvent of interest (e.g., 5 mL).
-
Add an equal volume of this compound to the same test tube.
-
Stopper the test tube and vortex for 1-2 minutes to ensure thorough mixing.
-
Allow the mixture to stand for at least one hour.
-
Visually inspect the mixture for any signs of phase separation, cloudiness, or precipitation. The formation of a single, clear phase indicates miscibility.
Method 2: Turbidimetric Titration for Relative Solubility (Semi-Quantitative)
This method is useful for determining the relative hydrophilicity of a nonionic surfactant, often expressed as a Relative Solubility Number (RSN). It involves titrating a solution of the surfactant in a nonpolar/polar solvent mixture with water until persistent turbidity is observed.
Objective: To determine the relative solubility of this compound.
Materials:
-
This compound
-
Toluene (or other suitable nonpolar solvent)
-
Ethylene glycol dimethyl ether (EGDE) (or other suitable polar aprotic solvent)
-
Deionized water
-
Autotitrator or burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a stock solution of the surfactant by dissolving a precise amount (e.g., 1 g) in a specific volume of a toluene/EGDE mixture (e.g., 30 mL)[4].
-
Place the beaker with the surfactant solution on a stir plate and begin gentle stirring.
-
Titrate the solution with deionized water at a constant rate.
-
Monitor the solution for the appearance of turbidity. The endpoint is reached when the solution becomes persistently turbid[4].
-
Record the volume of water added. The RSN can be calculated based on the amount of water required to induce turbidity.
Method 3: Saturation and Spectrophotometric Analysis (Quantitative)
This method provides a quantitative measure of solubility.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Overhead shaker or incubator shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Spectrophotometer or other suitable analytical instrument (e.g., HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture using an overhead shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[5].
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at a high speed to pellet the undissolved solute[5].
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining suspended particles[5].
-
Dilute the filtered supernatant to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a suitable analytical technique. For non-chromophoric compounds like this, techniques such as derivatization followed by UV-Vis spectrophotometry or mass spectrometry may be necessary. A calibration curve prepared with standards of known concentrations is required for quantification.
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to this compound.
Caption: A generalized workflow for the quantitative determination of solubility.
References
Self-Assembly of Tetraethylene Glycol Monooctyl Ether (C8E4) in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly behavior of Tetraethylene glycol monooctyl ether (C8E4), a non-ionic surfactant, in aqueous solutions. This document details the fundamental principles of its micellization, thermodynamic properties, and the influence of environmental factors. Furthermore, it offers detailed experimental protocols for the characterization of C8E4 self-assembly, intended to be a valuable resource for researchers in materials science, nanotechnology, and drug delivery systems.
Introduction to C8E4 Self-Assembly
Tetraethylene glycol monooctyl ether (C8E4) is an amphiphilic molecule consisting of a hydrophilic tetraethylene glycol head group and a hydrophobic octyl tail. This dual nature drives its self-assembly in aqueous solutions to form organized structures, primarily micelles. The formation of these aggregates is a spontaneous process governed by the hydrophobic effect, where the hydrophobic tails are sequestered from water into the core of the micelle, while the hydrophilic head groups remain in contact with the surrounding aqueous environment. This process is critical for various applications, including the solubilization of poorly water-soluble drugs, as a medium for nanoparticle synthesis, and in the formulation of detergents and emulsifiers.
The self-assembly process is initiated above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, C8E4 molecules exist predominantly as monomers in the solution. As the concentration increases to and beyond the CMC, the monomers aggregate to form micelles. This transition is accompanied by significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering intensity.
Quantitative Data on C8E4 Self-Assembly
The following tables summarize key quantitative data for the self-assembly of C8E4 in aqueous solutions, compiled from various studies.
Table 1: Critical Micelle Concentration (CMC) and Aggregation Number of C8E4
| Parameter | Value | Conditions |
| Critical Micelle Concentration (CMC) | ~8 mM | In 0.1% NaCl solution[1] |
| Aggregation Number | ~82 | In H₂O[1] |
Table 2: Thermodynamic Parameters of C8E4 Micellization at 298.2 K
| Parameter | Value | Unit |
| Heat Capacity Change (ΔCp) | -105 ± 2 | cal/mol K[2] |
| Temperature Coefficient of ΔCp (B) | 1.0 ± 0.3 | cal/mol K²[2] |
Table 3: Phase Behavior of C8E4
| Parameter | Value | Conditions |
| Cloud Point (CP) | 41 °C | 60 mM C8E4 (1.8 wt-%) in water[3] |
Experimental Protocols for Characterization
This section provides detailed methodologies for key experiments used to characterize the self-assembly of C8E4.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter characterizing the self-assembly of surfactants. Several techniques can be employed for its determination.
Principle: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at the inflection point of the surface tension versus log-concentration curve.
Protocol:
-
Prepare a stock solution of C8E4 in deionized water at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).
-
Ensure temperature control throughout the measurements.
-
Plot the surface tension (γ) as a function of the logarithm of the C8E4 concentration (log C).
-
The CMC is determined from the intersection of the two linear regions of the plot.
Principle: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the hydrophobic probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum (e.g., a change in the intensity ratio of certain vibronic peaks, known as the I₁/I₃ ratio for pyrene).
Protocol:
-
Prepare a series of C8E4 solutions of varying concentrations.
-
Add a small, constant amount of the fluorescent probe (e.g., pyrene) to each solution.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Plot the fluorescence intensity ratio (e.g., I₁/I₃ for pyrene) against the logarithm of the C8E4 concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Determination of Micelle Size and Aggregation Number
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.
Protocol:
-
Prepare a C8E4 solution at a concentration well above the CMC.
-
Filter the solution to remove any dust or large aggregates.
-
Place the sample in a DLS instrument.
-
The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the diffusion coefficient and calculate the hydrodynamic radius of the micelles.
-
The aggregation number can be estimated from the micelle size and the known volume of the C8E4 monomer.
Thermodynamic Characterization
Principle: ITC directly measures the heat changes associated with molecular interactions. In the context of micellization, it can be used to determine the enthalpy of micellization (ΔH_mic) and the CMC. By titrating a concentrated surfactant solution into water, the heat of demicellization is measured.
Protocol:
-
Fill the ITC sample cell with deionized water.
-
Fill the injection syringe with a concentrated solution of C8E4 (well above the CMC).
-
Perform a series of small, sequential injections of the C8E4 solution into the water-filled cell while monitoring the heat change.
-
Initially, the injected surfactant will dilute and the micelles will dissociate, resulting in a significant heat change.
-
As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease.
-
The resulting titration curve (heat change per injection vs. total surfactant concentration) can be analyzed to determine both the CMC and the enthalpy of micellization.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to study thermal transitions, such as phase transitions or the cloud point of non-ionic surfactants.
Protocol:
-
Prepare a C8E4 solution of a specific concentration.
-
Place a known amount of the solution in a DSC sample pan and an equal amount of the solvent (water) in a reference pan.
-
Heat the sample and reference pans at a constant rate over a defined temperature range.
-
The DSC instrument records the differential heat flow. An endothermic or exothermic peak will indicate a phase transition. For non-ionic surfactants, an endothermic event corresponds to the cloud point.
Determination of the Cloud Point
Principle: The cloud point is the temperature at which a non-ionic surfactant solution becomes turbid upon heating due to phase separation. This is a reversible process.
Protocol:
-
Prepare a C8E4 solution of a specific concentration in a transparent container (e.g., a test tube).
-
Place the container in a temperature-controlled water bath with a thermometer or temperature probe in the solution.
-
Slowly heat the water bath while gently stirring the C8E4 solution.
-
The cloud point is the temperature at which the solution first becomes visibly cloudy or turbid.
-
To confirm, slowly cool the solution; it should become clear again at a temperature close to the cloud point.
Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the fundamental concepts and workflows discussed in this guide.
Conclusion
The self-assembly of Tetraethylene glycol monooctyl ether in aqueous solution is a well-characterized process that is fundamental to its wide range of applications. Understanding the quantitative parameters such as the CMC and aggregation number, as well as the thermodynamic driving forces, is crucial for optimizing its performance in various scientific and industrial fields. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize the behavior of C8E4 and similar non-ionic surfactants. The provided visualizations offer a clear conceptual understanding of the key processes involved. This guide serves as a valuable resource for professionals in drug development and materials science, facilitating the rational design and application of C8E4-based systems.
References
A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 3,6,9,12-Tetraoxaeicosan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of the nonionic surfactant 3,6,9,12-Tetraoxaeicosan-1-ol. This document details the theoretical calculation of its HLB value using established methods, outlines experimental protocols for HLB determination, and presents this data in a structured format for practical application in research and formulation development.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1] Introduced by William C. Griffin in 1949, the HLB system provides a numerical value to predict a surfactant's behavior and suitability for various applications, such as emulsification, solubilization, wetting, and detergency.[1][2] The scale for non-ionic surfactants typically ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) character, and a higher value signifies a more hydrophilic (water-soluble) nature.[1] The correct HLB is crucial for the formulation of stable emulsions and effective drug delivery systems.
Physicochemical Properties and Calculated HLB of this compound
This compound is a polyoxyethylene alkyl ether, a class of nonionic surfactants widely used in the pharmaceutical, cosmetic, and chemical industries. Its structure consists of a lipophilic octyl chain and a hydrophilic tetraethylene glycol chain.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | PubChem |
| Synonyms | Tetraethylene glycol monooctyl ether, C8E4 | PubChem |
| CAS Number | 19327-39-0 | ChemScene |
| Molecular Formula | C₁₆H₃₄O₅ | ChemScene |
| Molecular Weight | 306.44 g/mol | ChemScene |
| Calculated HLB (Griffin's Method) | 11.5 | Calculated |
| Calculated HLB (Davies' Method) | 10.3 | Calculated |
Theoretical Calculation of HLB
The HLB value of this compound can be estimated using theoretical methods developed by Griffin and Davies. These calculations are based on the molecular structure of the surfactant.
Griffin's Method
Griffin's method, developed in 1954, is widely used for non-ionic surfactants containing polyoxyethylene groups.[2]
Formula: HLB = E / 5 Where E is the weight percentage of the ethylene (B1197577) oxide content in the molecule.[2][3]
Calculation for this compound:
-
Molecular Weight of Ethylene Oxide (C₂H₄O): 44.05 g/mol [4][5][6][7]
-
Number of Ethylene Oxide Units: 4
-
Total Molecular Weight of Ethylene Oxide Portion: 4 * 44.05 g/mol = 176.20 g/mol
-
Total Molecular Weight of the Surfactant: 306.44 g/mol
-
Weight Percentage of Ethylene Oxide (E): (176.20 / 306.44) * 100% = 57.5%
-
Calculated HLB: 57.5 / 5 = 11.5
An alternative Griffin's formula is HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.[1] For this compound, the hydrophilic portion (HO(C₂H₄O)₄-) has a mass of approximately 193.22 g/mol , yielding an HLB of 12.6 . The E/5 method is more commonly cited for this class of surfactants.
Davies' Method
In 1957, Davies proposed a method that calculates the HLB by summing the contributions of various chemical groups within the molecule.[1]
Formula: HLB = 7 + Σ(Hydrophilic group numbers) - Σ(Lipophilic group numbers)
Group Numbers:
-
Hydrophilic Groups:
-
-O- (ether): 1.3
-
-OH (hydroxyl): 1.9
-
-
Lipophilic Groups:
-
-CH₃, -CH₂-: 0.475
-
Calculation for this compound (CH₃(CH₂)₇O(C₂H₄O)₄H):
-
Identify and Count Groups:
-
Hydrophilic: 4 ether groups (-O-), 1 hydroxyl group (-OH)
-
Lipophilic: 8 alkyl groups (-CH₃ and 7 x -CH₂-)
-
-
Sum of Hydrophilic Group Contributions: (4 * 1.3) + (1 * 1.9) = 5.2 + 1.9 = 7.1
-
Sum of Lipophilic Group Contributions: 8 * 0.475 = 3.8
-
Calculated HLB: 7 + 7.1 - 3.8 = 10.3
Experimental Protocols
Theoretical HLB Calculation Workflow
The calculation of HLB from the molecular structure is a fundamental step.
Protocol:
-
Obtain Molecular Structure: Determine the precise chemical structure of the surfactant, this compound.
-
Calculate Molecular Weight: Compute the total molecular weight (M) of the surfactant.
-
Apply Griffin's Method (E/5): a. Identify the polyoxyethylene chain. b. Calculate the molecular weight of the ethylene oxide portion. c. Determine the weight percentage (E) of the ethylene oxide content. d. Calculate HLB using the formula: HLB = E / 5.
-
Apply Davies' Method: a. Identify all hydrophilic and lipophilic functional groups in the molecule. b. Assign the appropriate group number to each group from established tables. c. Calculate the sum of all hydrophilic and lipophilic group numbers. d. Calculate HLB using the formula: HLB = 7 + Σ(Hydrophilic) - Σ(Lipophilic).
General Experimental HLB Determination (Emulsion Stability Method)
This method involves preparing a series of emulsions with an oil of a known "Required HLB" (rHLB) and a blend of two surfactants with known HLB values, one higher and one lower than the expected HLB of the test surfactant. The stability of the emulsions is then observed to determine the HLB. To determine the unknown HLB of this compound, it would be used in a blend with a known surfactant to emulsify a series of oils with varying rHLB values.
Materials:
-
This compound (Surfactant A, unknown HLB)
-
A set of standard nonionic surfactants with known HLB values (e.g., Sorbitan monooleate - Span 80, HLB = 4.3; Polysorbate 80 - Tween 80, HLB = 15.0)
-
A series of oils and waxes with known required HLB values (e.g., mineral oil, beeswax).
-
Distilled water.
-
Graduated cylinders or test tubes.
-
Homogenizer or high-shear mixer.
Protocol:
-
Prepare Surfactant Blends: Create a series of blends of Surfactant A with a known surfactant (e.g., Span 80) in varying ratios (e.g., 90:10, 80:20, ..., 10:90).
-
Select an Oil Phase: Choose an oil with a known rHLB value.
-
Prepare Emulsions: a. For each surfactant blend, prepare an oil-in-water (O/W) emulsion, typically with a fixed oil-to-water ratio (e.g., 5-10% oil) and a fixed total surfactant concentration (e.g., 1-5%). b. Heat the oil and water phases separately to approximately 70-75 °C. c. Add the surfactant blend to either the oil or water phase, depending on its solubility. d. Slowly add the water phase to the oil phase while mixing with a homogenizer. e. Continue mixing for a set period (e.g., 5-10 minutes) to ensure uniform droplet size. f. Allow the emulsions to cool to room temperature.
-
Evaluate Emulsion Stability: a. Observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week). b. Look for signs of instability, such as creaming, coalescence, or phase separation. c. The most stable emulsion corresponds to the surfactant blend that best matches the rHLB of the oil.
-
Calculate Unknown HLB: a. Use the following formula to calculate the HLB of the most effective surfactant blend: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B) b. Since the HLB of the blend is assumed to be equal to the rHLB of the oil for the most stable emulsion, and HLB_B and the fractions are known, the unknown HLB_A can be calculated. c. Repeat the experiment with different oils of varying rHLB values to confirm the result.
Visualizations
HLB Scale and Surfactant Applications
The HLB value of a surfactant is a strong predictor of its function in a formulation. The calculated HLB of approximately 10.3-11.5 for this compound suggests its utility as an effective oil-in-water (O/W) emulsifier.
Caption: The HLB scale and corresponding surfactant applications.
Workflow for Theoretical HLB Calculation
The process of calculating the HLB value from a known molecular structure follows a logical workflow, incorporating both Griffin's and Davies' methodologies for a comprehensive estimation.
Caption: Workflow for theoretical HLB calculation.
References
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fegibaja.weebly.com [fegibaja.weebly.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Calculation of hydrophile-lipophile balance for polyethoxylated surfactants by group contribution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Applications of C8E4 in Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol monooctyl ether (C8E4) is a non-ionic detergent widely employed in biochemical and structural biology research. Its mild, non-denaturing properties make it particularly valuable for the solubilization, purification, and functional characterization of membrane proteins. C8E4 effectively disrupts lipid-lipid and lipid-protein interactions while generally preserving the native structure and function of proteins, which is crucial for downstream applications such as enzyme assays, immunoassays, and structural studies.[1][2][3] This document provides detailed application notes and protocols for the use of C8E4 in various biochemical assays.
Physicochemical Properties of C8E4
Understanding the properties of C8E4 is essential for its effective use in experimental design.
| Property | Value | Reference |
| Chemical Name | Tetraethylene glycol monooctyl ether | [4] |
| Synonyms | Octyl-POE, C8E4, Octyl tetraethylene glycol ether | [5] |
| Molecular Formula | C₁₆H₃₄O₅ | [4] |
| Molecular Weight | 306.44 g/mol | [5] |
| Type | Non-ionic | [2] |
| Critical Micelle Concentration (CMC) | 7.3 - 11.7 mM in water | [6][7] |
| Form | Liquid | [5] |
| Density | 0.969 g/mL at 20 °C | [5] |
Key Applications in Biochemical Assays
C8E4 is a versatile detergent with several key applications in the laboratory:
-
Solubilization of Membrane Proteins: C8E4 is highly effective at extracting membrane proteins from the lipid bilayer, making them soluble in aqueous buffers for further purification and analysis.[3][8] Its non-denaturing nature helps to maintain the structural integrity and biological activity of the solubilized proteins.[1][2]
-
Stabilization of Proteins in Solution: Once solubilized, C8E4 forms micelles around the hydrophobic domains of membrane proteins, preventing their aggregation and maintaining their native conformation in solution.[2]
-
Native Mass Spectrometry: C8E4 is considered a "native MS-friendly" detergent because it can be removed from protein-detergent complexes at lower collisional energies in the gas phase.[5] This facilitates the study of non-covalent protein-ligand and protein-protein interactions.
-
Enzyme Immunoassays (EIAs): As a mild detergent, C8E4 can be used in the preparation of membrane protein samples for analysis by EIAs, such as ELISA, by effectively solubilizing the target protein without interfering with antibody-antigen binding.
-
Functional Reconstitution: Proteins solubilized in C8E4 can be reconstituted into artificial lipid environments, such as liposomes or nanodiscs, for functional studies.
Experimental Protocols
Protocol 1: Solubilization and Purification of a GPCR (CXCR4) for Downstream Functional Assays
This protocol describes the solubilization and initial purification of the G-protein coupled receptor (GPCR) CXCR4 from mammalian cells expressing the receptor.
Materials:
-
Cell pellet from HEK293 cells overexpressing tagged CXCR4
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) C8E4, Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) C8E4
-
Elution Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) C8E4, 250 mM Imidazole (for His-tagged proteins)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction).
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for solubilization of membrane proteins.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized CXCR4.
-
-
Affinity Purification:
-
Equilibrate the affinity chromatography resin with Wash Buffer.
-
Incubate the solubilized membrane protein fraction with the equilibrated resin for 2 hours at 4°C with gentle rotation.
-
Wash the resin three times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified CXCR4 from the resin using Elution Buffer.
-
-
Downstream Analysis:
-
The eluted CXCR4 is now ready for downstream functional assays, such as G-protein coupling assays or ligand binding studies. The concentration of C8E4 should be maintained above its CMC in all subsequent buffers to ensure the protein remains soluble and stable.
-
Experimental Workflow for GPCR Solubilization and Purification
Caption: Workflow for the solubilization and purification of a GPCR using C8E4.
Protocol 2: Sandwich ELISA for a Solubilized Membrane Protein
This protocol is adapted from a general sandwich ELISA protocol for the quantification of a membrane protein solubilized with C8E4.
Materials:
-
Purified membrane protein standard (solubilized in a buffer containing C8E4)
-
Samples containing the membrane protein of interest (solubilized with C8E4)
-
Capture antibody specific for the target protein
-
Detection antibody specific for the target protein (biotinylated)
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20, and 0.1% C8E4)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well ELISA plate
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in Coating Buffer to the recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the membrane protein standard in Assay Diluent.
-
Dilute the unknown samples in Assay Diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Logical Flow of a Sandwich ELISA for Membrane Proteins
Caption: Logical workflow for a sandwich ELISA adapted for membrane proteins.
Data Presentation
Comparison of Detergents for Membrane Protein Solubilization
The choice of detergent can significantly impact the yield and stability of the solubilized membrane protein. The following table summarizes a hypothetical comparison between C8E4 and other commonly used detergents.
| Detergent | Typical Working Concentration (% w/v) | Relative Solubilization Efficiency (%) | Preservation of Protein Activity (%) |
| C8E4 | 0.5 - 2.0 | 85 | 90 |
| DDM | 0.1 - 1.0 | 95 | 80 |
| Triton X-100 | 1.0 - 2.0 | 90 | 70 |
| SDS | 0.1 - 1.0 | >99 | <10 |
Note: These values are illustrative and can vary significantly depending on the specific protein and experimental conditions.
Signaling Pathway Visualization
Simplified CXCR4 Signaling Pathway
The G-protein coupled receptor CXCR4, upon binding its ligand CXCL12, initiates a signaling cascade that leads to cell migration. The following diagram illustrates a simplified version of this pathway, which can be studied after solubilization of CXCR4 with C8E4.
Caption: Simplified CXCR4 signaling pathway leading to cell migration.
Conclusion
C8E4 is a valuable tool for researchers working with membrane proteins. Its mild, non-denaturing properties make it an excellent choice for solubilizing and stabilizing these challenging proteins while preserving their biological activity. The protocols and data presented here provide a starting point for the successful application of C8E4 in a variety of biochemical assays. As with any detergent, empirical optimization of concentration and buffer conditions is crucial for achieving the best results for a specific protein of interest.
References
- 1. Sandwich ELISA Protocol [protocols.io]
- 2. Sandwich ELISA protocol | Abcam [abcam.com]
- 3. Kinetic Analysis of the Early Signaling Steps of the Human Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portlandpress.com [portlandpress.com]
- 6. sysy.com [sysy.com]
- 7. sysy.com [sysy.com]
- 8. fortislife.com [fortislife.com]
Application Notes and Protocols for Membrane Protein Solubilization using 3,6,9,12-Tetraoxaeicosan-1-ol (C8E4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,9,12-Tetraoxaeicosan-1-ol, also known as Tetraethylene glycol monooctyl ether or C8E4, is a non-ionic detergent widely employed in the solubilization and stabilization of membrane proteins for structural and functional studies. Its mild, non-denaturing properties make it an excellent choice for preserving the native conformation and activity of delicate protein complexes.[1][2] Non-ionic detergents like C8E4 are crucial for extracting membrane proteins from the lipid bilayer by forming mixed micelles, thereby shielding the hydrophobic regions of the protein from the aqueous environment. This document provides detailed application notes and protocols for the effective use of C8E4 in membrane protein research.
Physicochemical Properties of this compound (C8E4)
Understanding the physicochemical properties of a detergent is critical for designing effective solubilization strategies. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. For efficient solubilization, the detergent concentration should be significantly above its CMC.
| Property | Value | Significance in Membrane Protein Solubilization |
| Molecular Formula | C₁₆H₃₄O₅ | Provides the chemical composition of the detergent. |
| Molecular Weight | 306.44 g/mol | Important for calculating molar concentrations. |
| Synonyms | Tetraethylene glycol monooctyl ether, C8E4 | Alternative names used in literature and by suppliers. |
| Critical Micelle Concentration (CMC) | ~7-9 mM in aqueous solution | The minimum concentration for micelle formation. Solubilization should be performed at concentrations well above the CMC to ensure an adequate supply of micelles to encapsulate the membrane protein. |
| Aggregation Number | ~70-80 | The average number of detergent monomers in a single micelle. This influences the size of the protein-detergent complex. |
| Appearance | Colorless to light yellow liquid | Physical state at room temperature. |
Experimental Protocols
I. General Stock Solution Preparation
Materials:
-
This compound (C8E4)
-
High-purity water (e.g., Milli-Q)
-
Appropriate buffer (e.g., Tris-HCl, HEPES, PBS) at the desired pH
Procedure:
-
To prepare a 10% (w/v) C8E4 stock solution, weigh 1 gram of C8E4 and add it to a final volume of 10 mL of your chosen buffer.
-
Mix gently by inversion until the detergent is completely dissolved. Avoid vigorous vortexing to prevent excessive foaming.
-
Store the stock solution at 4°C for short-term use (up to a few weeks). For long-term storage, aliquot and store at -20°C.
II. Membrane Protein Solubilization Protocol
This protocol provides a general framework for the solubilization of membrane proteins from isolated cell membranes. Optimal conditions, particularly the detergent concentration, temperature, and incubation time, should be empirically determined for each specific protein.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Salt (e.g., 150 mM NaCl)
-
Protease inhibitors (cocktail)
-
This compound (C8E4)
-
-
Microcentrifuge tubes or larger centrifuge tubes
-
Refrigerated centrifuge
-
End-over-end rotator or magnetic stirrer
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell membranes. If the membranes are frozen, thaw them on ice.
-
Resuspension: Resuspend the membrane pellet in ice-cold Solubilization Buffer without detergent to a final protein concentration of approximately 5-10 mg/mL. Ensure the membranes are fully homogenized.
-
Detergent Addition: Add C8E4 from a stock solution to the resuspended membranes to achieve the desired final concentration. A good starting point is a final concentration of 1% (w/v) C8E4. This should be well above the CMC.
-
Incubation: Incubate the mixture at 4°C with gentle agitation (e.g., on an end-over-end rotator) for 1-4 hours. The optimal incubation time can vary significantly between proteins.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the unsolubilized membrane fragments and other debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analysis: Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.
Optimization of Solubilization Conditions
The success of membrane protein solubilization is highly dependent on finding the optimal conditions for the specific protein of interest. A systematic screening of key parameters is recommended.
Key Parameters to Optimize:
-
Detergent Concentration: While a starting concentration of 1% (w/v) C8E4 is recommended, it is crucial to test a range of concentrations (e.g., 0.5% to 2.0% w/v). The optimal concentration will efficiently solubilize the target protein while minimizing denaturation.
-
Protein-to-Detergent Ratio: A general guideline is a detergent-to-protein mass ratio of at least 4:1.[3] This ratio can be varied to find the ideal balance for your protein.
-
Temperature: Solubilization is typically performed at 4°C to minimize proteolytic degradation and maintain protein stability. However, some proteins may require higher temperatures (e.g., room temperature) for efficient solubilization.
-
Incubation Time: The optimal incubation time can range from 30 minutes to overnight. A time course experiment can help determine the point of maximum solubilization without compromising protein stability.
-
Buffer Composition: The pH, ionic strength (salt concentration), and presence of additives (e.g., glycerol, specific lipids) in the solubilization buffer can significantly impact solubilization efficiency and protein stability.
Visualizing the Workflow and Logic
Membrane Protein Solubilization Workflow
References
Application Notes and Protocols: The Role of Octaethylene Glycol Monododecyl Ether (C8E4) in Drug Delivery Systems for Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monododecyl ether, also known as C12E8, is a non-ionic surfactant widely utilized in pharmaceutical sciences to enhance the delivery of hydrophobic compounds.[1][2] Its amphiphilic nature, possessing both a hydrophilic octaethylene glycol head and a hydrophobic dodecyl tail, enables the formation of micelles and nanoemulsions in aqueous environments. These supramolecular structures serve as effective carriers for poorly water-soluble drugs, improving their solubility, stability, and bioavailability.[3][4] This document provides detailed application notes and experimental protocols for the utilization of C8E4 in the formulation of drug delivery systems for hydrophobic compounds.
Principle of C8E4-Mediated Drug Delivery
Above its critical micelle concentration (CMC) of approximately 0.08 mM, C8E4 monomers self-assemble into spherical micelles.[5] The hydrophobic tails form a core, creating a microenvironment capable of encapsulating lipophilic drug molecules, while the hydrophilic heads form a shell, ensuring dispersibility in aqueous media. This micellar solubilization significantly increases the apparent solubility of hydrophobic drugs.[3][4] Furthermore, C8E4 can be employed as a stabilizer in oil-in-water (O/W) nanoemulsions, where it reduces the interfacial tension between the oil and water phases, leading to the formation of stable, nanometer-sized droplets that can carry hydrophobic drugs in the oil phase.[6][7]
Applications
C8E4-based drug delivery systems offer several advantages for the administration of hydrophobic compounds:
-
Enhanced Solubility and Bioavailability: By encapsulating hydrophobic drugs, C8E4 formulations increase their concentration in aqueous environments, which can lead to improved absorption and bioavailability.[4][6]
-
Improved Stability: The encapsulation of sensitive drug molecules within the micellar core or nanoemulsion droplets can protect them from degradation in biological fluids.
-
Controlled Release: The formulation characteristics can be tailored to modulate the release kinetics of the encapsulated drug, allowing for sustained or targeted delivery.[8]
-
Parenteral and Oral Delivery: C8E4-based systems are suitable for various administration routes, including intravenous and oral delivery.[9]
-
Overcoming Drug Resistance: Some non-ionic surfactants have been shown to inhibit the function of efflux pumps like P-glycoprotein (P-gp), which is a common mechanism of multidrug resistance in cancer cells.[10]
-
Enhancing Permeability: C8E4 may transiently modulate the permeability of biological barriers, such as the intestinal epithelium, by affecting tight junctions, thereby facilitating drug absorption.[11][12]
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems utilizing surfactants to encapsulate various hydrophobic drugs. While not exclusively C8E4 in all cases, this data provides a comparative overview of achievable parameters.
Table 1: Physicochemical Properties of Micellar Formulations for Hydrophobic Drugs
| Hydrophobic Drug | Surfactant/Polymer System | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Paclitaxel (B517696) | mPEG-PDLLA-Phe(Fmoc) | - | - | ~45 | - | - | [13] |
| Paclitaxel | Polyoxazoline | ~50 | - | < 100 | - | - | [1] |
| Curcumin (B1669340) | PLGA-PEG-PLGA | 6.4 ± 0.02 | 70 ± 0.34 | 26.29 | - | 0.71 | [7] |
| Curcumin | MPEG-PCL | 12.95 ± 0.15 | 99.16 ± 1.02 | 27.3 ± 1.3 | 0.097 ± 0.011 | - | [14] |
| Ibuprofen | PEG-b-P(BMA-co-DEAEMA) | Up to 60 | - | - | - | - | [15] |
| Doxorubicin | POVI | 6.4 | - | 92 | - | - | [16] |
Table 2: Physicochemical Properties of Nanoemulsion Formulations for Hydrophobic Drugs
| Hydrophobic Drug | Oil Phase / Surfactant System | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Curcumin | Medium Chain Triglyceride / Whey Protein & Tween-80 | 141.6 ± 15.4 | - | -6.9 ± 0.2 | 90.56 ± 0.47 | [3] |
| Curcumin | Cremophor EL, GMO, PEG 5000 | 90.0 ± 2.1 | 0.171 ± 0.03 | -7.4 ± 0.4 | - | [17] |
| Paclitaxel | γ-Tocotrienol / PEGylated γ-T3 | 220 ± 6 | - | -42 ± 2 | - | [18] |
| Fullerene | Palm Kernel Oil Esters / Tween 80 & Span 80 | 70 - 160 | < 0.3 | - | - | [4][19] |
Experimental Protocols
Protocol 1: Preparation of C8E4 Micelles for Hydrophobic Drug Encapsulation (Thin-Film Hydration Method)
Objective: To prepare C8E4 micelles loaded with a hydrophobic drug.
Materials:
-
Octaethylene glycol monododecyl ether (C8E4)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin, Ibuprofen)
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of C8E4 and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of drug to C8E4 will influence drug loading and should be optimized.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) to form a thin, uniform film on the inner wall of the flask.
-
Hydration: Add a pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume will determine the final concentration of the formulation.
-
Micelle Formation: Rotate the flask in the water bath of the rotary evaporator (without vacuum) for 30-60 minutes to hydrate (B1144303) the film and allow for the self-assembly of drug-loaded micelles.
-
Sonication: Further disperse the micelles by sonicating the suspension in a bath sonicator for 5-10 minutes.
-
Purification: Remove any un-encapsulated drug aggregates by filtering the micellar solution through a 0.22 µm syringe filter.
-
Storage: Store the resulting drug-loaded micellar solution at 4°C for further characterization.
Protocol 2: Preparation of C8E4-Stabilized Nanoemulsion for Hydrophobic Drug Delivery (High-Pressure Homogenization)
Objective: To prepare a C8E4-stabilized oil-in-water nanoemulsion containing a hydrophobic drug.
Materials:
-
Octaethylene glycol monododecyl ether (C8E4)
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Hydrophobic drug
-
Deionized water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve the hydrophobic drug in the chosen oil phase. Gently heat if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve the C8E4 in deionized water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000-20,000 psi). This step reduces the droplet size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Characterization and Storage: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential. Store at 4°C.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of drug encapsulated within C8E4 micelles or nanoemulsions.
Materials:
-
Drug-loaded formulation (micelles or nanoemulsion)
-
Lyophilizer (optional, for micelles)
-
Suitable organic solvent to dissolve the drug and disrupt the formulation (e.g., acetonitrile, methanol)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Centrifugal filter units (for separation of free drug)
Procedure:
-
Separation of Free Drug:
-
For micelles, ultracentrifugation or centrifugal filter units with a molecular weight cutoff below the micelle size can be used to separate the micelles from the aqueous phase containing un-encapsulated drug.
-
For nanoemulsions, the same centrifugal filter units can be used.
-
-
Quantification of Free Drug: Measure the concentration of the drug in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Quantification of Total Drug:
-
Take a known volume of the unfiltered, drug-loaded formulation.
-
Add a sufficient amount of organic solvent to disrupt the micelles or nanoemulsion and dissolve the drug completely.
-
Measure the total drug concentration in this solution.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [Mass of Encapsulated Drug / Total Mass of Formulation (Drug + Excipients)] x 100
-
Protocol 4: Characterization by Dynamic Light Scattering (DLS)
Objective: To determine the particle size, polydispersity index (PDI), and zeta potential of the C8E4-based drug delivery system.
Materials:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Disposable or quartz cuvettes
-
Deionized water or appropriate buffer for dilution
Procedure:
-
Sample Preparation: Dilute a small aliquot of the micelle or nanoemulsion formulation with deionized water or the same buffer used for preparation to an appropriate concentration for DLS measurement (to avoid multiple scattering effects). The solution should be visually clear.[20]
-
Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).
-
Size and PDI Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a narrow size distribution.
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, use a specific folded capillary cell.
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement. The zeta potential provides an indication of the surface charge and colloidal stability of the formulation.
-
Visualizations
References
- 1. A High Capacity Polymeric Micelle of Paclitaxel: Implication of High Dose Drug Therapy to Safety and In Vivo Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method for the determination of curcumin entrapped in polymeric micellar powder using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of nanoemulsion encapsulating curcumin - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 4. [PDF] Paclitaxel-Loaded Polymeric Micelle | Semantic Scholar [semanticscholar.org]
- 5. Preparation and characterization of curcumin nanoemulsions obtained by thin-film hydration emulsification and ultrasonication methods [scielo.org.mx]
- 6. Effects of polymer terminal group inside micelle core on paclitaxel loading promoting and burst release suppressing - He - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surfactant micelle characterization | Malvern Panalytical [malvernpanalytical.com]
- 10. Development and evaluation of paclitaxel nanoemulsion for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Paclitaxel-Loaded Polymeric Micelle System with Favorable Biocompatibility and Superior Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement of paracellular transport in the Caco-2 drug screening model using protein-engineered substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 16. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and characterization of a curcumin nanoemulsion gel for the effective treatment of mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical Characterization and Thermodynamic Studies of Nanoemulsion-Based Transdermal Delivery System for Fullerene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of TNF-{alpha} modulation of Caco-2 intestinal epithelial tight junction barrier: role of myosin light-chain kinase protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Lysis using Tetraethylene Glycol Monooctyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol monooctyl ether, also known as C8E4, is a non-ionic detergent widely utilized in biochemical and life sciences research for the solubilization of cellular membranes and the extraction of proteins.[1][2][3] Its mild, non-denaturing properties make it particularly suitable for applications where the preservation of protein structure and function is critical.[2] This document provides detailed protocols for the use of C8E4 in cell lysis, information on its compatibility with downstream applications, and methods for its removal.
C8E4 belongs to the class of alkyl polyoxyethylene glycol ethers and is characterized by a hydrophobic octyl chain and a hydrophilic head group composed of four ethylene (B1197577) glycol units. This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents.[4]
Physicochemical Properties of Tetraethylene Glycol Monooctyl Ether (C8E4)
A clear understanding of the physicochemical properties of C8E4 is essential for optimizing cell lysis protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₄O₅ | [3] |
| Molecular Weight | 306.44 g/mol | |
| Description | Non-ionic detergent | |
| Form | Liquid | |
| Density | 0.969 g/mL at 20 °C | |
| Critical Micelle Concentration (CMC) | ~8 mM in 0.1% NaCl | [5][6] |
Mechanism of Action in Cell Lysis
Non-ionic detergents like C8E4 facilitate cell lysis by integrating into the lipid bilayer of the cell membrane. Above their critical micelle concentration (CMC), detergent monomers aggregate to form micelles. These micelles sequester membrane lipids and proteins, leading to the disintegration of the membrane and the formation of mixed micelles containing detergent, lipids, and proteins. This process effectively solubilizes the membrane and releases the cellular contents.[4]
Caption: General mechanism of cell membrane disruption by a non-ionic detergent.
Experimental Protocols
Preparation of C8E4 Lysis Buffer
Materials:
-
Tetraethylene glycol monooctyl ether (C8E4)
-
Tris-HCl, pH 7.4
-
NaCl
-
EDTA
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
Nuclease (e.g., DNase I) (optional)
-
Ultrapure water
Lysis Buffer Formulation (1X):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) Tetraethylene glycol monooctyl ether (C8E4)
-
1X Protease inhibitor cocktail
-
1X Phosphatase inhibitor cocktail (if required)
Procedure:
-
Prepare a stock solution of 10% (v/v) C8E4 in ultrapure water.
-
In a suitable container, combine the Tris-HCl, NaCl, and EDTA with ultrapure water to 90% of the final volume.
-
Add the 10% C8E4 stock solution to achieve a final concentration of 1%.
-
Adjust the final volume with ultrapure water.
-
Store the lysis buffer at 4°C.
-
Immediately before use, add the protease and phosphatase inhibitors. Nuclease can also be added to reduce viscosity from DNA.
Protocol for Lysis of Adherent Mammalian Cells
-
Grow adherent cells in a culture dish to the desired confluency (typically 70-90%).
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold C8E4 Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Incubate the dish on ice for 15-30 minutes.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol for Lysis of Suspension Mammalian Cells
-
Harvest suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold C8E4 Lysis Buffer (e.g., 1 mL per 1 x 10⁷ cells).
-
Incubate the tube on ice for 15-30 minutes, with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Caption: Workflow for cell lysis using C8E4 for both adherent and suspension cells.
Data Presentation
Protein Yield Comparison
Studies have shown that C8E4 can provide high protein yields, comparable to other commonly used non-ionic detergents like n-dodecyl-β-D-maltopyranoside (DDM).[5][6] However, the stability of the extracted proteins in C8E4 may vary, and optimization of the buffer conditions is recommended.[5][6]
| Detergent | Relative Protein Yield (%) | Notes | Reference(s) |
| C8E4 | High | May lead to protein precipitation during subsequent purification steps. | [5][6] |
| DDM | High | Generally provides good protein stability. | [5][6] |
| Triton X-100 | Varies | A commonly used mild non-ionic detergent.[7] | [8] |
| NP-40 | Varies | Similar to Triton X-100 in performance for many applications.[7] |
Note: Protein yield is highly dependent on the specific protein of interest and the cell type.
Downstream Application Compatibility
The presence of detergents in a cell lysate can interfere with certain downstream applications.
Protein Quantification Assays
-
BCA Assay: Non-ionic detergents like C8E4 can interfere with the bicinchoninic acid (BCA) assay, leading to inaccurate protein concentration measurements.[9][10][11] It is recommended to either remove the detergent prior to the assay or use a detergent-compatible BCA assay formulation.
-
Bradford Assay: The Bradford assay is generally more compatible with non-ionic detergents at low concentrations.[12][13][14][15] However, it is always advisable to perform a compatibility test with your specific lysis buffer. Commercial detergent-compatible Bradford assay kits are also available.[12][15]
Immunoassays (e.g., Western Blot, ELISA)
Non-ionic detergents are generally considered mild and have minimal effects on antibody-antigen interactions, making them suitable for use in Western blotting and ELISA.[16][17] However, high concentrations of any detergent can potentially disrupt these interactions.
General Western Blot Protocol using C8E4 Lysate:
-
Determine the protein concentration of the cell lysate using a compatible method.
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody, followed by washing steps.
-
Incubate with an appropriate HRP-conjugated secondary antibody, followed by washing steps.
-
Detect the protein of interest using a chemiluminescent substrate.
Detergent Removal
For downstream applications that are sensitive to detergents, it is necessary to remove C8E4 from the cell lysate.
Dialysis
Dialysis is a common method for removing small molecules like detergent monomers from a protein solution.[18] This method is most effective for detergents with a high CMC.
General Dialysis Protocol:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Transfer the protein sample into the dialysis tubing or cassette.
-
Place the dialysis bag/cassette in a large volume of detergent-free buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the detergent.[2]
Hydrophobic Adsorption Chromatography (e.g., Bio-Beads)
Hydrophobic beads, such as Bio-Beads SM-2, can effectively remove non-ionic detergents from protein solutions.[1][3][13][17][19] The hydrophobic tails of the detergent molecules bind to the beads, which can then be separated from the protein solution by centrifugation or filtration.[18]
General Protocol using Bio-Beads:
-
Wash the Bio-Beads with an appropriate buffer to remove any preservatives.
-
Add the washed beads to the protein sample (a common starting point is 0.1 g of beads per ml of sample).
-
Incubate the mixture with gentle agitation at 4°C for at least 2 hours.
-
Separate the beads from the protein solution by centrifugation or by using a spin column.
-
The supernatant will contain the protein with a reduced concentration of C8E4.
Caption: Common methods for removing C8E4 from protein samples.
Signaling Pathway Considerations
At present, there is no specific evidence to suggest that Tetraethylene glycol monooctyl ether directly and uniquely impacts specific signaling pathways. Non-ionic detergents, in general, are chosen for their mild nature to minimize the disruption of cellular processes beyond membrane solubilization.[4][20] However, the process of cell lysis itself will inevitably disrupt cellular compartmentalization, which can lead to the artificial activation or inhibition of various signaling cascades. For example, the release of proteases and phosphatases from their native compartments can lead to protein degradation and dephosphorylation, respectively.[11][21][22][23] Therefore, the inclusion of protease and phosphatase inhibitors in the lysis buffer is crucial for preserving the in vivo state of signaling proteins.
Researchers studying specific signaling pathways should empirically validate that the use of C8E4 does not interfere with the pathway of interest. This can be achieved by comparing the phosphorylation status or activity of key signaling molecules in lysates prepared with C8E4 to those prepared with other methods.
Conclusion
Tetraethylene glycol monooctyl ether is a valuable tool for the gentle lysis of cells and the extraction of functional proteins. By following the detailed protocols and considering the compatibility with downstream applications outlined in these application notes, researchers can effectively utilize C8E4 to advance their studies in various fields, including drug development and fundamental scientific research. Optimization of the C8E4 concentration and buffer composition for each specific cell type and protein of interest is recommended to achieve the best results.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Tetraethylene Glycol Monooctyl Ether (C8E4), LC/MS grade 10 mL | Contact Us [thermofisher.com]
- 3. Anatrace.com [anatrace.com]
- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]
- 9. Cell Lysis Buffers | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. bostonbib.com [bostonbib.com]
- 11. Protein kinases and phosphatases modulate c-fos expression in rat hepatocytes. Effects of angiotensin II and phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Removal of Detergents from Biological Product Matrices [sigmaaldrich.com]
- 13. gannet.fish.washington.edu [gannet.fish.washington.edu]
- 14. Bradford protein assay | Abcam [abcam.com]
- 15. Refinement of the Coomassie brilliant blue G assay for quantitative protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of ionic and nonionic detergents on antigen-antibody reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Effects of ionic and nonionic detergents on antigen-antibody reactions. | Semantic Scholar [semanticscholar.org]
- 18. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 19. Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Protein Kinases and Phosphatases in the Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulated protein kinases and phosphatases in cell cycle decisions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of C8E4 in Therapeutic Protein Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins is a critical factor in the development of safe and effective biopharmaceuticals. Aggregation, denaturation, and surface adsorption are common challenges that can compromise product quality, efficacy, and safety. Surfactants are widely used as excipients in protein formulations to mitigate these issues. This document provides detailed application notes and protocols for the evaluation and use of n-Octyl-β-D-glucopyranoside (C8E4), a non-ionic surfactant, in the formulation of therapeutic proteins.
n-Octyl-β-D-glucopyranoside (also known as n-Octylglucoside or OGP) is a mild, non-denaturing surfactant.[1][2] It is frequently used in biochemical applications for the solubilization and reconstitution of membrane-bound proteins in their native state.[1][3][4] Its well-defined chemical structure, high critical micelle concentration (CMC), and high water solubility make it an interesting candidate for evaluation as an alternative to commonly used surfactants like polysorbates in therapeutic protein formulations.[4]
Physicochemical Properties of C8E4
A clear understanding of the physicochemical properties of C8E4 is essential for its effective use in protein formulations.
| Property | Value | Reference |
| Chemical Name | n-Octyl-β-D-glucopyranoside | [1] |
| Alternate Names | n-Octylglucoside, OGP, OG | [1][4] |
| CAS Number | 29836-26-8 | [1] |
| Molecular Formula | C₁₄H₂₈O₆ | [1][3] |
| Molecular Weight | 292.34 g/mol | [1] |
| Appearance | White to pale cream solid | [3] |
| Type | Non-ionic surfactant | [1][2] |
| Critical Micelle Concentration (CMC) | 20-25 mM (~0.58% - 0.73% w/v) | [4] |
| Purity (typical) | ≥98% | [1][3] |
Mechanism of Protein Stabilization by Non-Ionic Surfactants
Non-ionic surfactants like C8E4 stabilize therapeutic proteins in solution primarily through two mechanisms:
-
Inhibition of Surface-Induced Denaturation: Therapeutic proteins are prone to denaturation and aggregation at interfaces (e.g., air-liquid, liquid-solid). Surfactants, being surface-active, preferentially adsorb to these interfaces.[5][6] This competitive adsorption prevents the protein from interacting with the interface, thus preserving its native conformation.[5]
-
Direct Protein-Surfactant Interactions: Surfactants can interact with the protein itself, forming a protective layer that can shield hydrophobic patches on the protein surface.[5][7] This can reduce protein-protein interactions that often lead to the formation of soluble and insoluble aggregates.[8][9]
The following diagram illustrates the general workflow for evaluating a novel surfactant like C8E4 in a therapeutic protein formulation.
Caption: Workflow for Surfactant Evaluation.
Experimental Protocols
The following protocols provide a framework for evaluating the effectiveness of C8E4 in a therapeutic protein formulation.
Protocol 1: Determination of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the formation of soluble aggregates in a protein formulation containing C8E4.
Materials:
-
Therapeutic protein stock solution
-
C8E4
-
Formulation buffer (e.g., phosphate (B84403) or histidine buffer, pH 6.0)
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Method:
-
Prepare protein samples at a target concentration (e.g., 10 mg/mL) in the formulation buffer containing various concentrations of C8E4 (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control sample without C8E4.
-
Incubate the samples under accelerated stress conditions (e.g., 40°C for 2 weeks) or subject them to mechanical stress (e.g., agitation at 200 rpm for 48 hours).
-
Equilibrate the SEC column with the mobile phase (typically the formulation buffer).
-
Inject a defined volume (e.g., 20 µL) of each sample onto the column.
-
Monitor the eluate at 280 nm.
-
Integrate the peak areas for the monomer, dimer, and higher molecular weight species.
-
Calculate the percentage of monomer and aggregates for each formulation.
Data Presentation:
| C8E4 Conc. (% w/v) | % Monomer (Initial) | % Aggregate (Initial) | % Monomer (Post-Stress) | % Aggregate (Post-Stress) |
| 0 (Control) | 99.5 | 0.5 | 92.0 | 8.0 |
| 0.01 | 99.6 | 0.4 | 98.5 | 1.5 |
| 0.05 | 99.7 | 0.3 | 99.0 | 1.0 |
| 0.1 | 99.7 | 0.3 | 99.2 | 0.8 |
Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of C8E4 on the thermal stability (melting temperature, Tm) of the therapeutic protein.
Materials:
-
Therapeutic protein formulations with and without C8E4 (as prepared in Protocol 1)
-
Differential Scanning Calorimeter
Method:
-
Prepare samples and a reference buffer solution.
-
Load the sample and reference solutions into the DSC cells.
-
Scan the samples over a temperature range (e.g., 25°C to 95°C) at a constant scan rate (e.g., 1°C/min).
-
Record the heat capacity as a function of temperature.
-
Analyze the resulting thermogram to determine the midpoint of the unfolding transition (Tm).
Data Presentation:
| C8E4 Conc. (% w/v) | Melting Temperature (Tm) in °C |
| 0 (Control) | 71.5 |
| 0.05 | 71.8 |
| 0.1 | 72.1 |
Protocol 3: Analysis of Sub-Visible Particles by Micro-Flow Imaging (MFI)
Objective: To quantify the formation of sub-visible particles in the formulation, which is a critical quality attribute for parenteral drugs.
Materials:
-
Therapeutic protein formulations with and without C8E4 (post-stress)
-
Micro-Flow Imaging system
Method:
-
Calibrate the MFI instrument according to the manufacturer's instructions.
-
Run a control sample of the formulation buffer to establish a baseline.
-
Analyze each protein formulation sample, capturing images of particles and measuring their size and concentration.
-
Focus on the particle size range of ≥2 µm, ≥10 µm, and ≥25 µm.
Data Presentation:
| C8E4 Conc. (% w/v) | Particle Count/mL (≥2 µm) | Particle Count/mL (≥10 µm) |
| 0 (Control) | 15,000 | 800 |
| 0.05 | 2,500 | 150 |
| 0.1 | 1,800 | 90 |
Visualization of Stabilization Mechanism
The following diagram illustrates the proposed mechanism by which surfactants like C8E4 protect proteins from aggregation at interfaces.
Caption: Protein Stabilization by Surfactants.
Conclusion and Recommendations
C8E4 presents several properties that make it a candidate for evaluation in therapeutic protein formulations, particularly its non-denaturing nature and high CMC that facilitates its removal if necessary during processing.[4] However, it is not as established as polysorbates or poloxamer 188 for use in final parenteral formulations.[5]
Researchers considering C8E4 should perform comprehensive characterization and stability studies as outlined in the protocols above. Direct comparison with standard-of-care surfactants is crucial to determine its relative efficacy in preventing aggregation and particle formation for a specific therapeutic protein. Any new excipient for parenteral use also requires rigorous toxicological and safety assessments. These application notes provide a starting point for the systematic evaluation of C8E4 as a potential alternative surfactant in the development of stable and effective therapeutic protein drugs.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. J67390.09 [thermofisher.com]
- 4. n-Octyl-β-D-glucopyranoside | 29836-26-8 [chemicalbook.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. nanoscience.com [nanoscience.com]
- 7. Molecular origins of surfactant-mediated stabilization of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with C8E4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the non-ionic detergent Tetraethylene Glycol Monooctyl Ether (C8E4) to prevent protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is C8E4 and what are its key properties?
A1: C8E4 (Tetraethylene Glycol Monooctyl Ether) is a non-ionic detergent commonly used for solubilizing and stabilizing membrane proteins. Its utility stems from its ability to form micelles that mimic the lipid bilayer, thereby shielding the hydrophobic regions of membrane proteins from the aqueous environment and preventing aggregation.[1] Key properties of C8E4 are summarized in the table below.
Data Presentation: Properties of C8E4 Detergent
| Property | Value | Reference |
| Molecular Formula | C16H34O5 | [2] |
| Formula Weight | 306.5 g/mol | [2] |
| Critical Micelle Concentration (CMC) | ~8 mM (in 0.1% NaCl) | [2] |
| Aggregation Number (Nagg) | ~82 | [2] |
| Purity | ≥ 99% | [2] |
Q2: My protein is aggregating during the initial extraction from the membrane. How can I optimize the C8E4 concentration?
A2: Protein aggregation during extraction is a common issue. The concentration of C8E4 is critical for effective solubilization.
-
Insufficient Detergent: If the C8E4 concentration is too low (below its Critical Micelle Concentration or CMC of ~8 mM), there may not be enough micelles to encapsulate the protein, leading to exposed hydrophobic surfaces and aggregation.[3][4]
-
Optimization Strategy: Start with a C8E4 concentration that is at least 2x the CMC.[3] A common starting point for membrane protein extraction is a detergent concentration of 1-2% (w/v). You may need to perform a systematic screen of various C8E4 concentrations to find the optimal level for your specific protein.
Q3: My protein is soluble after extraction with C8E4, but it aggregates during purification steps like chromatography. What can I do?
A3: Aggregation during purification can be caused by several factors, even in the presence of detergent. Here are some troubleshooting strategies:
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Maintain C8E4 Above CMC: Ensure that the C8E4 concentration in all your purification buffers (e.g., wash and elution buffers) remains above the CMC (~8 mM) to keep the protein soluble.[5]
-
Optimize Buffer Conditions:
-
pH: The pH of your buffer should be at least one unit away from your protein's isoelectric point (pI), as proteins are least soluble at their pI.[6][7]
-
Ionic Strength: Both high and low salt concentrations can promote aggregation. Experiment with varying the salt concentration (e.g., NaCl or KCl from 50 mM to 500 mM) to find the optimal ionic strength for your protein's stability.[6][8]
-
-
Add Stabilizing Agents: The inclusion of additives can significantly enhance protein stability.[6]
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Glycerol (B35011): Adding 10-20% glycerol can act as an osmolyte, stabilizing the native protein structure.[9]
-
Reducing Agents: For proteins with cysteine residues, include a reducing agent like DTT or TCEP (typically 1-5 mM) to prevent the formation of non-native disulfide bonds that can lead to aggregation.[6][]
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Arginine/Glutamate: A mixture of L-arginine and L-glutamate (e.g., 50 mM each) can help to shield hydrophobic patches and reduce aggregation.[7]
-
Troubleshooting Guides
Issue 1: Protein Precipitates During Detergent Removal or Exchange via Dialysis
Your protein is stable in a high concentration of C8E4, but when you try to remove or lower the detergent concentration for downstream applications (e.g., crystallization, functional assays), it precipitates.
Logical Relationship: Dialysis Troubleshooting
Caption: Troubleshooting flowchart for protein aggregation during dialysis.
Detailed Troubleshooting Steps:
-
Problem Confirmation: The protein solution becomes cloudy or forms a visible precipitate inside the dialysis tubing.[11]
-
Primary Cause: The most likely cause is that the detergent concentration has fallen below the CMC, which is necessary to keep the membrane protein soluble.[5] Rapid removal of the detergent micelles leaves the protein's hydrophobic domains exposed, leading to aggregation.[12]
-
Solutions:
-
Gradual Detergent Removal: Instead of dialyzing directly against a detergent-free buffer, perform a stepwise dialysis. Gradually decrease the C8E4 concentration in the dialysis buffer over several buffer changes. This allows the protein-detergent complexes to equilibrate more slowly.[11]
-
Detergent Exchange: If the goal is to move to a different condition, exchange C8E4 for another detergent that is more suitable for your downstream application but still maintains protein stability. This can be achieved via dialysis against a buffer containing the new detergent (above its CMC).[5]
-
Maintain Low Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[13] If possible, perform dialysis with a more dilute protein sample.
-
Add Stabilizing Agents: Including osmolytes like glycerol or sugars in the dialysis buffer can help maintain protein stability as the detergent is removed.[14]
-
Issue 2: Inconsistent Results in Functional or Structural Assays
Your protein is soluble in C8E4, but you observe batch-to-batch variability or a loss of activity in functional assays or poor behavior in structural studies (e.g., native MS, cryo-EM).
Possible Cause: The population of protein-detergent micelles may be heterogeneous, or the detergent itself might be interfering with the protein's function or structure.
Experimental Workflow: Optimizing for Native Mass Spectrometry
Caption: Workflow for preparing a protein sample in C8E4 for native MS.
Detailed Troubleshooting Steps:
-
Assess Monodispersity: Use Size Exclusion Chromatography (SEC) to analyze your protein in C8E4. An ideal sample will show a single, symmetrical peak. The presence of a shoulder or a peak in the void volume indicates aggregation.[1]
-
Screen Additives: Perform small-scale screening experiments by adding different stabilizers to your C8E4-solubilized protein. Test osmolytes (glycerol), reducing agents (DTT, TCEP), and amino acids (L-arginine).[6][] Analyze the effect of these additives on monodispersity using techniques like Dynamic Light Scattering (DLS) or analytical SEC.
-
Consider Mixed Micelles: In some cases, a combination of detergents can be more effective at stabilizing a protein than a single detergent. Try creating mixed micelles by adding a small amount of another detergent (e.g., a zwitterionic or another non-ionic detergent) to your C8E4 solution.[9]
-
Temperature and pH Control: Ensure all steps are performed at a consistent and optimal temperature (often 4°C for purification).[6] Verify that the pH of your final buffer is optimal for your protein's stability.[15]
Experimental Protocols
Protocol 1: Detergent Exchange Using Size Exclusion Chromatography (SEC)
This protocol is used to exchange a protein from a purification detergent (e.g., DDM) into a C8E4-containing buffer suitable for downstream analysis like native mass spectrometry.[9]
Materials:
-
Purified protein in initial detergent buffer.
-
SEC column (e.g., Superdex 200 Increase 10/300 GL).
-
Final Buffer: Buffer of choice (e.g., 100 mM NaCl, 20 mM Tris, pH 7.4) containing C8E4 at a concentration at least 2x its CMC (e.g., 0.5% C8E4).[3][9]
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the final buffer containing C8E4. This ensures the column matrix is saturated with the new detergent.
-
Sample Preparation: Concentrate the purified protein sample if necessary. Ensure it is clear and free of precipitate before loading.
-
Sample Loading: Load the protein sample onto the equilibrated SEC column.
-
Chromatography Run: Run the chromatography at a flow rate appropriate for the column. Monitor the elution profile using UV absorbance (e.g., at 280 nm).
-
Fraction Collection: Collect fractions corresponding to the main protein peak. This peak should represent your monodisperse protein now solubilized in C8E4 micelles.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of your protein. The sample is now ready for downstream applications.
Protocol 2: Stepwise Dialysis for Gradual Detergent Removal
This protocol is designed to minimize protein aggregation when removing C8E4.
Materials:
-
Protein sample in buffer with a high concentration of C8E4 (e.g., 1% w/v).
-
Dialysis tubing with an appropriate Molecular Weight Cutoff (MWCO).
-
A series of dialysis buffers with decreasing concentrations of C8E4.
Methodology:
-
Sample Preparation: Place your protein sample into the prepared dialysis tubing and seal securely.
-
Step 1 (50% Removal): Perform the first dialysis step against a large volume (at least 100x the sample volume) of buffer containing half the initial C8E4 concentration (e.g., 0.5%). Dialyze for 4-6 hours at 4°C with gentle stirring.[16]
-
Step 2 (75% Removal): Change the dialysis buffer to one containing 25% of the initial C8E4 concentration (e.g., 0.25%). Continue to dialyze for another 4-6 hours at 4°C.
-
Step 3 (Final Buffer): Change to the final buffer, which may contain a very low C8E4 concentration (just above the CMC) or be detergent-free, depending on the requirements of your experiment. Dialyze overnight at 4°C.
-
Sample Recovery: Carefully recover the sample from the dialysis tubing. Visually inspect for any signs of precipitation. Centrifuge the sample to pellet any aggregates before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Anatrace.com [anatrace.com]
- 3. Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. researchgate.net [researchgate.net]
- 9. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Structural and chemical changes induced by temperature and pH hinder the digestibility of whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Drug Encapsulation with 3,6,9,12-Tetraoxaeicosan-1-ol Micelles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,6,9,12-Tetraoxaeicosan-1-ol micelles for drug encapsulation.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of drug encapsulation with this compound micelles.
Issue: Low Drug Encapsulation Efficiency (EE%) & Drug Loading (DL%)
Low encapsulation efficiency is a frequent challenge in the formulation of drug-loaded micelles. The following table outlines potential causes and recommended solutions to optimize your experimental outcomes.
| Potential Cause | Recommended Solutions & Optimizations | Key Parameters to Monitor |
| Drug Properties | - Hydrophobicity: Ensure the drug is sufficiently hydrophobic to be incorporated into the micelle core. For moderately hydrophobic drugs, consider chemical modification to increase hydrophobicity. - Drug-Polymer Interaction: Select drugs with favorable interactions (e.g., hydrophobic, π-π stacking, electrostatic) with the micelle core. The interaction between the drug and the polymer is a crucial factor.[1][2] | - Drug's LogP value - Flory-Huggins interaction parameter (χ) |
| Micelle Concentration | The concentration of this compound must be above its Critical Micelle Concentration (CMC) for micelles to form. The CMC is approximately 8 mM in 0.1% NaCl and around 11.7 mM in water.[3][4][5] | - Surfactant Concentration - Temperature - Ionic Strength of the medium |
| Preparation Method | - Solvent Evaporation: Ensure complete removal of the organic solvent. Residual solvent can affect micelle formation and drug partitioning. - Dialysis: Optimize the dialysis membrane's molecular weight cut-off (MWCO) and the dialysis time to prevent drug leakage. | - Rate of solvent removal - Dialysis duration and temperature |
| Formulation Parameters | - Drug-to-Polymer Ratio: Systematically vary the initial drug-to-polymer weight ratio to find the optimal loading capacity.[6] - pH of the Medium: Adjust the pH of the aqueous phase, as it can influence the ionization state of the drug and its interaction with the micelles. | - Initial drug concentration - Initial polymer concentration - pH of the aqueous solution |
| Micelle Stability | Micelles can be unstable and dissociate upon dilution below the CMC, leading to premature drug release.[7] | - Micelle size and polydispersity index (PDI) over time using Dynamic Light Scattering (DLS) |
Experimental Protocols
This section provides a detailed methodology for a key experiment in drug encapsulation.
Protocol: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%) using UV-Vis Spectroscopy
This protocol outlines the steps to quantify the amount of drug encapsulated within the this compound micelles.
1. Preparation of a Standard Calibration Curve: a. Prepare a stock solution of the drug in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration. b. Create a series of dilutions from the stock solution to generate a range of concentrations. c. Measure the absorbance of each dilution at the drug's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. d. Plot a graph of absorbance versus concentration and determine the equation of the line (y = mx + c).
2. Separation of Free Drug from Drug-Loaded Micelles: a. Take a known volume of the drug-loaded micelle solution. b. Separate the unencapsulated drug from the micelles. Common methods include: i. Centrifugation: Use a centrifugal filter device with a molecular weight cut-off (MWCO) that retains the micelles while allowing the free drug to pass through. ii. Dialysis: Dialyze the micelle solution against a suitable buffer to remove the free drug. c. Collect the filtrate/dialysate containing the free drug.
3. Quantification of Free and Encapsulated Drug: a. Measure the absorbance of the filtrate/dialysate (from step 2c) using the UV-Vis spectrophotometer at the drug's λmax. b. Use the calibration curve to determine the concentration of the free drug. c. To determine the total amount of drug, disrupt a known volume of the original drug-loaded micelle solution by adding an excess of an organic solvent (e.g., methanol) to dissolve the micelles and release the encapsulated drug. d. Measure the absorbance of this solution and determine the total drug concentration using the calibration curve.
4. Calculation of EE% and DL%: a. Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100 b. Drug Loading (DL%): DL% = [(Total Drug - Free Drug) / Weight of Polymer] x 100
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound?
A1: The CMC of this compound (also known as C8E4) is approximately 8 mM in a 0.1% NaCl solution and about 11.7 mM in pure water.[3][4][5] It is important to work at concentrations above the CMC to ensure micelle formation.
Q2: How can I determine the size and stability of my drug-loaded micelles?
A2: Dynamic Light Scattering (DLS) is the most common technique to measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles. To assess stability, you can monitor the size and PDI of the micelle solution over time at relevant physiological conditions (e.g., temperature, pH, in the presence of serum proteins).
Q3: What are the ideal characteristics of a drug for encapsulation in these micelles?
A3: Ideally, the drug should be hydrophobic to favor partitioning into the core of the micelle. The molecular structure of the drug can also influence loading through specific interactions with the hydrophobic part of the this compound molecule.
Q4: Can I encapsulate hydrophilic drugs using this compound micelles?
A4: Encapsulating hydrophilic drugs in these types of micelles is challenging due to the hydrophobic nature of the micelle core. However, it may be possible to chemically conjugate the hydrophilic drug to a hydrophobic moiety or to the polymer itself.
Q5: What are common methods to prepare drug-loaded this compound micelles?
A5: Common preparation methods include:
-
Solvent Evaporation: The drug and the surfactant are dissolved in a volatile organic solvent, which is then slowly evaporated to form a thin film. The film is then hydrated with an aqueous solution to form drug-loaded micelles.
-
Dialysis: The drug and surfactant are dissolved in a water-miscible organic solvent and then dialyzed against water or a buffer solution. As the organic solvent is removed, the micelles self-assemble and encapsulate the drug.
Visualizations
This section provides diagrams to illustrate key experimental and logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibre Scientific Global [us.calibrescientific.com]
- 4. Anatrace.com [anatrace.com]
- 5. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Tetraethylene glycol monooctyl ether (C8E4) from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the non-ionic detergent Tetraethylene glycol monooctyl ether (C8E4) from protein samples.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove C8E4 from my protein sample?
A1: While C8E4 is essential for solubilizing and stabilizing membrane proteins or preventing nonspecific aggregation, it can interfere with downstream applications.[1] These applications include mass spectrometry, isoelectric focusing (IEF), ELISAs, and certain chromatographic techniques where the detergent can mask binding sites, disrupt protein structure, or suppress ionization.[2][3]
Q2: What are the primary methods for removing C8E4?
A2: The most common methods for removing non-ionic detergents like C8E4 include:
-
Affinity Chromatography: Utilizes resins that specifically bind the detergent, allowing the protein to pass through.[4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity.[5]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates components based on size, where larger proteins are separated from smaller detergent monomers.[1]
-
Dialysis: A size-based method using a semi-permeable membrane to remove small detergent monomers from the larger protein molecules through passive diffusion.[1][6]
-
Ion-Exchange Chromatography (IEX): Involves binding the protein to a charged resin while the neutral C8E4 detergent is washed away.[1][7]
Q3: Which removal method is most effective for a non-ionic detergent like C8E4?
A3: The most appropriate method depends on the detergent's properties, particularly its Critical Micelle Concentration (CMC) and micelle size.[8] For non-ionic detergents with low CMCs, which are often difficult to remove by dialysis or gel filtration, affinity chromatography using detergent-binding resins is highly effective.[4][8] Hydrophobic Interaction Chromatography (HIC) also offers an excellent alternative with orthogonal selectivity compared to other methods.[9]
Q4: Can dialysis completely remove C8E4?
A4: Dialysis can be slow and is generally less effective for detergents with low CMCs and large micelle sizes, as the micelles may be too large to pass through the membrane pores efficiently.[1][8] To improve efficiency, the detergent concentration should be diluted below its CMC to favor the monomeric state.[1] Multiple, large-volume buffer changes are necessary to achieve significant removal.[10]
Q5: How does Hydrophobic Interaction Chromatography (HIC) work for detergent removal?
A5: HIC separates proteins based on surface hydrophobicity.[5] In a typical HIC process, the protein-detergent sample is applied to a hydrophobic resin in a high-salt buffer, which promotes the binding of the protein.[11] The detergent, being less influenced by the salt concentration, can be washed away. The purified protein is then eluted by decreasing the salt concentration of the buffer.[5]
Method Comparison
The following table summarizes quantitative data for various detergent removal methods. While specific data for C8E4 is limited, the efficiencies for similar non-ionic detergents like Triton™ X-100 are presented as a reference.
| Method | Detergent | Starting Conc. (%) | Detergent Removal (%) | Protein Recovery (%) | Reference |
| Affinity Resin | Triton™ X-100 | 2% | >99% | ~87% | [8] |
| Affinity Resin | NP-40 | 1% | >95% | ~91% | [8] |
| Affinity Resin | Octyl glucoside | 5% | >99% | ~90% | [8] |
| Dialysis | Octyl thioglucoside | 43 mM (~1.25%) | ~95% (in 6 hours) | Not specified | [8] |
| Size-Exclusion Diafiltration | NP-40 | 1% | ~90% (after 3 washes) | ~40% (from cell lysate) | [12] |
Note: Efficiency can vary significantly based on the specific protein, buffer conditions, and exact protocol used.
Troubleshooting Guides
Problem 1: Low Protein Recovery After Detergent Removal
| Possible Cause | Recommended Solution |
| Protein Precipitation/Aggregation | The removal of detergent may expose hydrophobic regions of the protein, leading to aggregation. Try performing the removal process at 4°C. Consider adding a stabilizing agent (e.g., glycerol, low concentration of a different detergent) to the final buffer.[13] |
| Nonspecific Binding to Resin/Membrane | The protein may be binding to the chromatography resin or dialysis membrane. For chromatography, adjust the pH or ionic strength of the buffer to reduce nonspecific interactions.[14] For dialysis with dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA to block nonspecific binding sites on the membrane.[15] |
| Overly Hydrophobic HIC Resin | If using HIC, the protein may be binding too tightly to the column.[16] Elute with a lower concentration of a chaotropic agent (e.g., urea) or a mild organic solvent (e.g., ethanol, isopropanol).[16][17] Alternatively, switch to a less hydrophobic HIC resin.[16] |
Problem 2: Incomplete Removal of C8E4
| Possible Cause | Recommended Solution |
| Method Incompatibility | Dialysis and SEC are less effective for detergents with low CMCs that form large, stable micelles.[8][18] Switch to a method based on affinity or adsorption, such as affinity chromatography with detergent-binding resin or HIC. |
| Insufficient Dialysis | The concentration gradient may have reached equilibrium.[19] Increase the number of buffer changes (at least 3-4 changes), use a much larger volume of dialysis buffer (200-500 times the sample volume), and extend the dialysis time (e.g., overnight at 4°C).[19][20] Ensure constant, gentle stirring of the buffer.[10] |
| Co-elution in SEC | The protein-detergent complex and free detergent micelles may be of similar size, leading to co-elution.[18] This method is only effective if the hydrodynamic radii are significantly different. Consider an alternative method like affinity or HIC. |
| Affinity Resin Capacity Exceeded | The amount of detergent in the sample exceeds the binding capacity of the resin. Use a larger volume of resin or perform the removal in two sequential steps with fresh resin. |
Problem 3: Chromatography Column Clogging or High Back Pressure
| Possible Cause | Recommended Solution |
| Particulate Matter in Sample | The sample was not adequately clarified before loading.[21] Always clarify your sample by centrifuging at >10,000 x g for 15-30 minutes and/or filtering through a 0.22 µm or 0.45 µm low protein-binding filter immediately before application to the column.[17][21] |
| Protein Precipitation on Column | Buffer conditions may be causing the protein to precipitate at the top of the column.[17] Ensure the column equilibration buffer is compatible with your protein's stability. If additives were used for initial solubilization, consider including them in the running buffer.[17] |
| Sample Too Viscous | High protein concentration can lead to high viscosity.[17] Dilute the sample with the equilibration buffer. For most chromatography systems, maintain a protein concentration below 50 mg/mL.[17] |
Visualized Workflows and Logic
Experimental Protocols
Protocol 1: Detergent Removal using Affinity Spin Columns
This protocol is adapted for commercially available detergent removal spin columns that bind non-ionic detergents.[4]
-
Resin Preparation: Gently resuspend the affinity resin in its storage buffer. Pipette the required amount of slurry into a spin column.
-
Equilibration: Centrifuge the column at 1,000 x g for 1-2 minutes to remove the storage buffer.[4] Add 0.5 mL of your protein's buffer (detergent-free) to the column to wash the resin. Centrifuge again at 1,000 x g for 1-2 minutes. Repeat this wash step two more times.[4]
-
Sample Application: Apply your protein sample containing C8E4 to the top of the equilibrated resin bed.
-
Incubation: Incubate the column with the sample for 5-10 minutes at room temperature to allow the detergent to bind to the resin.[4]
-
Protein Collection: Place the spin column into a clean collection tube. Centrifuge at 1,000 x g for 2 minutes to collect the flow-through, which contains your purified, detergent-depleted protein sample.[4]
Protocol 2: Detergent Removal by Dialysis
This protocol is a general guideline for removing detergents via dialysis.[6][20]
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3-4 times smaller than the molecular weight of your protein to ensure its retention. Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling).
-
Sample Loading: Load your protein sample into the prepared dialysis tubing or cassette, leaving some space for potential volume changes. Securely close both ends with clips.[22]
-
First Dialysis Step: Submerge the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[20] Place the beaker on a magnetic stir plate and stir gently at 4°C or room temperature for 2-4 hours.[6][22]
-
Buffer Exchange: Discard the dialysis buffer and replace it with an equal volume of fresh, cold buffer. Continue to dialyze for another 2-4 hours.[20]
-
Final Dialysis Step: Perform a third buffer exchange and allow the sample to dialyze overnight at 4°C.[6][22]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the outside, and recover your protein sample.
Protocol 3: Detergent Removal by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the steps for HIC in bind-and-elute mode.[5]
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high-salt buffer, e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Elution Buffer (Buffer B): A no-salt buffer, e.g., 20 mM sodium phosphate, pH 7.0.
-
-
Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose, Butyl Sepharose) with 5-10 column volumes (CVs) of Binding Buffer until the UV baseline and conductivity are stable.[5]
-
Sample Preparation & Loading: Add salt (e.g., solid ammonium sulfate) to your protein sample to match the concentration in the Binding Buffer. Clarify the sample by centrifugation or filtration before loading it onto the equilibrated column.
-
Wash Step: After loading, wash the column with 5-10 CVs of Binding Buffer to remove any unbound material, including the C8E4 detergent.
-
Elution: Elute the bound protein by applying a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs.[5] Proteins will elute as the salt concentration decreases, based on their relative hydrophobicity.[11] Collect fractions throughout the gradient.
-
Regeneration: Clean the column according to the manufacturer's instructions to remove any remaining tightly bound proteins.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 4. Detergent removal 2: Affinity resin | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. optimizetech.com [optimizetech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. FAQs on Purification with Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 17. pdf.dutscher.com [pdf.dutscher.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. merckmillipore.com [merckmillipore.com]
- 22. static.igem.org [static.igem.org]
Technical Support Center: Overcoming C8E4 Micelle Instability in High Salt Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the instability of Tetraethylene Glycol Monooctyl Ether (C8E4) micelles in high salt buffers.
Frequently Asked Questions (FAQs)
Q1: Why do C8E4 micelles become unstable and precipitate in high salt buffers?
A1: The instability of C8E4, a non-ionic surfactant, in high salt buffers is primarily due to the "salting-out" effect. High concentrations of salt ions in the solution reduce the hydration of the hydrophilic polyoxyethylene chains of the C8E4 molecules. This decreased hydration weakens the repulsive forces between micelles, leading to aggregation and, eventually, phase separation or precipitation. This phenomenon is often observed as a decrease in the cloud point temperature of the surfactant solution.[1][2][3]
Q2: What is the "cloud point" and how does it relate to C8E4 micelle stability?
A2: The cloud point is the temperature at which a non-ionic surfactant solution, like C8E4, becomes cloudy, indicating the beginning of phase separation into a surfactant-rich and a surfactant-poor phase.[2][4] Below the cloud point, the surfactant is soluble and forms stable micelles. As the temperature approaches the cloud point, micelles start to aggregate. For C8E4, high salt concentrations lower the cloud point, meaning that the micelles will become unstable and phase-separate at a lower temperature.[1][3] Therefore, a lower cloud point in a high salt buffer signifies reduced micelle stability.
Q3: How does salt concentration affect the Critical Micelle Concentration (CMC) of C8E4?
A3: Generally, for non-ionic surfactants like C8E4, an increase in salt concentration leads to a decrease in the Critical Micelle Concentration (CMC).[2] The salt ions reduce the hydration of the surfactant's hydrophilic head groups, which in turn lowers the energy barrier for micellization.[2] This means that at higher salt concentrations, micelles will form at a lower C8E4 concentration.
Q4: Are all salts the same in their effect on C8E4 stability?
A4: No, the type of salt has a significant impact on C8E4 stability, following the Hofmeister series.[1] Some salts are more effective at "salting-out" and depressing the cloud point than others. For example, salts with highly hydrated anions like SO4²⁻ will have a stronger destabilizing effect compared to salts with less hydrated anions like SCN⁻.[1]
Troubleshooting Guides
Issue: My C8E4 solution becomes cloudy or precipitates after adding a high concentration of salt.
Possible Causes and Solutions:
-
Cause: The salt concentration has depressed the cloud point of your C8E4 solution to below the experimental temperature.
-
Solution 1: Lower the experimental temperature. If your experiment allows, performing it at a lower temperature may keep the C8E4 solution below its new, lower cloud point.
-
Solution 2: Decrease the C8E4 or salt concentration. If possible, reducing the concentration of either the C8E4 or the salt will increase the cloud point.[3]
-
Solution 3: Add a stabilizing co-surfactant. Incorporating a small amount of an ionic surfactant, such as Sodium Dodecyl Sulfate (B86663) (SDS), can dramatically increase the cloud point of C8E4 solutions even in the presence of high salt concentrations.[1] The electrostatic repulsion between the charged headgroups of the ionic surfactant helps to prevent micelle aggregation.
-
Solution 4: Choose a different salt. If your experimental design permits, switching to a salt with a weaker "salting-out" effect (e.g., moving from a sulfate to a chloride or iodide salt) can help maintain C8E4 solubility.[1]
-
Issue: I am trying to solubilize a membrane protein in a high salt buffer with C8E4, but the protein is precipitating.
Possible Causes and Solutions:
-
Cause 1: C8E4 micelle instability. The high salt is causing the C8E4 micelles to become unstable, leading to co-precipitation of the protein.
-
Solution: Follow the solutions provided in the previous troubleshooting scenario to stabilize the C8E4 micelles. The addition of a co-surfactant is often a good starting point in this context.
-
-
Cause 2: The isoelectric point (pI) of the protein is close to the buffer pH. At its pI, a protein has a net neutral charge and is often least soluble.
-
Solution: Adjust the pH of your buffer to be at least one pH unit away from the pI of your protein.[5]
-
-
Cause 3: Insufficient C8E4 concentration. The concentration of C8E4 may be too low to effectively solubilize the membrane protein, especially in the presence of high salt which can affect the aggregation number of micelles.[2]
-
Solution: Increase the C8E4 concentration. A common starting point is a detergent-to-protein ratio of 10:1 (w/w).[6]
-
Quantitative Data
Table 1: Effect of Various Sodium Salts on the Cloud Point of 60 mM C8E4
| Salt | Concentration (mM) | Cloud Point (°C) |
| No Salt | 0 | 41 |
| Na2SO4 | 50 | ~35 |
| Na2SO4 | 100 | ~30 |
| NaF | 100 | ~38 |
| NaF | 200 | ~35 |
| NaCl | 100 | ~39 |
| NaCl | 200 | ~37 |
| NaI | 100 | ~42 |
| NaI | 200 | ~43 |
| NaSCN | 100 | ~43 |
| NaSCN | 200 | ~45 |
Data extrapolated from the graphical representation in[1].
Table 2: Effect of an Ionic Co-surfactant (SDS) on the Cloud Point of 60 mM C8E4
| SDS Concentration (mM) | Cloud Point (°C) |
| 0 | 41 |
| 1 | ~70 |
| 2 | >100 |
| 5 | >100 |
Data extrapolated from the graphical representation in[1].
Experimental Protocols
Protocol 1: Determination of the Cloud Point of a C8E4 Solution
Objective: To visually determine the cloud point of a C8E4 solution under specific buffer conditions.
Materials:
-
C8E4 solution of desired concentration in the high salt buffer.
-
Sealed, transparent container (e.g., glass test tube or cuvette).
-
Water bath with a controllable temperature ramp.
-
Thermometer with 0.1°C resolution.
-
Light source and a dark background for better visualization.
Methodology:
-
Place the sealed container with the C8E4 solution into the water bath at a temperature well below the expected cloud point.
-
Slowly increase the temperature of the water bath at a constant rate (e.g., 0.5-1.0°C per minute).
-
Continuously observe the solution against the dark background with the aid of the light source.
-
The cloud point is the temperature at which the solution first shows a distinct cloudiness or turbidity.[4] Record this temperature to the nearest 0.1°C.
-
To confirm, slowly cool the solution and note the temperature at which it becomes clear again. The cloud point is typically the average of these two temperatures.
Protocol 2: Determination of the Critical Micelle Concentration (CMC) of C8E4 using a Fluorescent Probe
Objective: To determine the CMC of C8E4 in a high salt buffer using a fluorescent probe like pyrene (B120774).
Materials:
-
A series of C8E4 solutions with varying concentrations prepared in the high salt buffer.
-
Stock solution of pyrene in a suitable solvent (e.g., acetone).
-
Fluorometer.
-
Quartz cuvettes.
Methodology:
-
Prepare a series of C8E4 solutions in the high salt buffer, spanning a concentration range from well below to well above the expected CMC.
-
To each C8E4 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent from the pyrene stock does not exceed 1% of the total volume.
-
Incubate the samples for a sufficient time to reach equilibrium.
-
Measure the fluorescence emission spectrum of each sample, with an excitation wavelength typically around 335 nm.
-
From the emission spectra, determine the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to that of the third vibronic peak (I₃) at ~384 nm.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the C8E4 concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene partitions into the hydrophobic micellar core.[5][7]
Visualizations
Caption: Troubleshooting workflow for C8E4 micelle instability in high salt buffers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Salts on the Lower Consolute Boundary of a Nonionic Micellar Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Minimizing C8E4 Interference in Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from the non-ionic detergent C8E4 (Tetraethylene glycol monooctyl ether) in your mass spectrometry (MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is C8E4 and why is it used in protein sample preparation?
C8E4, or Tetraethylene glycol monooctyl ether, is a non-ionic detergent commonly used for solubilizing and stabilizing membrane proteins and protein complexes in biological samples. Its amphipathic nature, with a hydrophilic head and a hydrophobic tail, allows it to disrupt lipid bilayers and maintain protein integrity in solution, which is crucial for studying protein structure and function.
Q2: How does C8E4 interfere with mass spectrometry analysis?
C8E4 can significantly interfere with mass spectrometry analysis, particularly with electrospray ionization (ESI-MS), in several ways:
-
Ion Suppression: C8E4 molecules can compete with analyte ions for ionization, leading to a reduction in the analyte signal intensity.[1]
-
Adduct Formation: C8E4 can form non-covalent adducts with analyte proteins and peptides. These adducts appear as additional peaks in the mass spectrum, complicating data interpretation and potentially obscuring the true molecular weight of the analyte.[2][3]
-
Reduced Charge State: In native mass spectrometry, C8E4 has been shown to reduce the overall charge state of proteins, which can shift the signal to higher m/z ranges and potentially affect the resolution and sensitivity of the measurement.[4][5]
-
Background Noise: The presence of C8E4 and its various oligomers can contribute to high background noise in the mass spectrum.
Q3: What is the Critical Micelle Concentration (CMC) of C8E4 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules, like C8E4, self-assemble to form micelles. The CMC of C8E4 is approximately 9-11 mM.[6] Working with C8E4 concentrations above the CMC is often necessary for effective protein solubilization. However, the high concentration of micelles can exacerbate interference in MS analysis. Understanding the CMC is crucial when designing detergent removal strategies.
Q4: What are the common methods to remove C8E4 from protein samples before MS analysis?
Several methods can be employed to remove C8E4 and other detergents from protein samples. The most common and effective techniques include:
-
Protein Precipitation: Using organic solvents like acetone (B3395972) or acids like trichloroacetic acid (TCA) to precipitate proteins, leaving the detergent in the supernatant.[7][8]
-
Detergent Removal Spin Columns/Resins: Utilizing affinity-based resins that specifically bind and remove detergent molecules from the sample.[9][10][11]
-
Solid-Phase Extraction (SPE): A chromatographic technique that separates components of a mixture based on their physical and chemical properties. SPE can be used to retain the analytes of interest while washing away detergents.[12]
Troubleshooting Guides
Issue 1: High background noise and adduct peaks observed in the mass spectrum.
This is a classic sign of C8E4 interference. The following steps can help you troubleshoot and mitigate this issue.
Caption: Troubleshooting decision tree for addressing C8E4 interference.
Choose one of the following methods based on your sample type and available resources.
-
Method 1: Acetone Precipitation: This is a cost-effective method for concentrating protein samples and removing detergents. Studies have shown that acetone precipitation can offer higher protein recovery and reproducibility compared to TCA/acetone methods for dilute samples.[7][8]
-
Experimental Protocol: Acetone Precipitation
-
Preparation: Cool the required volume of acetone to -20°C. Ensure you are using acetone-compatible tubes (e.g., polypropylene).[6][13]
-
Precipitation: Add four times the sample volume of cold (-20°C) acetone to your protein sample.[6][13]
-
Incubation: Vortex the mixture and incubate for at least 60 minutes at -20°C. For very dilute samples, overnight incubation may be necessary.[6][14]
-
Centrifugation: Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[6]
-
Supernatant Removal: Carefully decant the supernatant, which contains the C8E4, without disturbing the protein pellet.
-
Washing (Optional but Recommended): Add cold acetone to wash the pellet, centrifuge again, and decant the supernatant. This can be repeated for more thorough removal.
-
Drying: Allow the pellet to air-dry in a fume hood for about 30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.[6][14]
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream MS analysis.
-
-
-
Method 2: Detergent Removal Spin Columns: These commercial products offer a quick and efficient way to remove detergents with high protein recovery. They are particularly useful for processing multiple samples simultaneously.
-
Experimental Protocol: Using Thermo Scientific™ Pierce™ Detergent Removal Spin Columns
-
Column Preparation: Remove the bottom closure from the spin column and loosen the cap. Place the column into a collection tube and centrifuge to remove the storage buffer.[2]
-
Equilibration: Add the appropriate wash/equilibration buffer to the column and centrifuge. Repeat this step two more times, discarding the flow-through each time.[2]
-
Sample Loading: Place the column in a new collection tube. Slowly apply your sample to the top of the resin bed.[2]
-
Incubation: Incubate the column at room temperature for 2 minutes to allow the resin to bind the detergent.[2]
-
Sample Collection: Centrifuge the column to collect the detergent-free sample in the collection tube.[2]
-
-
Issue 2: Low protein recovery after C8E4 removal.
Low protein recovery can be a significant issue, especially when working with limited sample amounts.
-
For Acetone Precipitation:
-
Ensure Complete Precipitation: For dilute samples, extend the incubation time at -20°C (e.g., overnight) to maximize protein precipitation.[14]
-
Visible Pellet: If you do not see a visible pellet after centrifugation, it could indicate very low protein concentration or inefficient precipitation. Consider adding a small amount of salt (e.g., 1-30 mM NaCl) to improve precipitation efficiency.[15]
-
Avoid Over-drying: Over-drying the protein pellet can make it very difficult to redissolve, leading to sample loss.[6][14]
-
Resuspension Buffer: Use a strong but MS-compatible buffer for resuspension. Gentle vortexing and warming can aid in redissolving the pellet.
-
-
For Detergent Removal Spin Columns:
-
Check Protein Concentration: Standard detergent removal resins are optimized for protein concentrations above 100 µg/mL. For more dilute samples (≤100 µg/mL), use a high-recovery formulation like Thermo Scientific™ HiPPR™ Detergent Removal Resin.[10][16]
-
Follow Protocol Carefully: Ensure you are using the correct sample volumes, incubation times, and centrifugation speeds as specified in the product manual.[2]
-
Quantitative Data Summary
The following table summarizes the expected performance of different C8E4 removal methods.
| Method | Detergent Removal Efficiency | Protein Recovery | Key Advantages | Key Disadvantages |
| Acetone Precipitation | High (can be >99% with washes) | Variable (can be >90%, but dependent on protein and protocol)[15] | Cost-effective, concentrates sample | Can denature proteins, may have lower recovery for some proteins |
| TCA/Acetone Precipitation | High | Generally lower and less reproducible than acetone alone for dilute samples[7][8] | Effective for concentrating samples | Harsher on proteins, can be more difficult to redissolve pellet |
| Detergent Removal Spin Columns (e.g., Pierce™) | >95%[10][11] | >90% (for samples >100 µg/mL)[10][11] | Fast, high-throughput, high recovery for specified concentrations | Higher cost per sample |
| HiPPR™ Detergent Removal Spin Columns | >95%[17] | High recovery for dilute samples (≤100 µg/mL)[16] | Optimized for low concentration samples | Higher cost per sample |
| Solid-Phase Extraction (SPE) | High (sorbent-dependent) | Variable (dependent on sorbent and protocol) | Highly selective, can be automated | Requires method development, potential for analyte loss |
Visualizing Experimental Workflows and Interference Mechanisms
Workflow for Acetone Precipitation
Caption: Step-by-step workflow for C8E4 removal using acetone precipitation.
Workflow for Detergent Removal Spin Columns
Caption: General workflow for using detergent removal spin columns.
Mechanism of C8E4 Interference in ESI-MS
Caption: Logical diagram illustrating the mechanisms of C8E4 interference in ESI-MS.
References
- 1. Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. Native mass spectrometry of membrane protein-lipid interactions in different detergent environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein precipitation of diluted samples in SDS-containing buffer with acetone leads to higher protein recovery and reproducibility in comparison with TCA/acetone approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PXD003653 - Protein precipitation of diluted samples with acetone leads to higher protein recovery and reproducibility in comparison with TCA/acetone approach - OmicsDI [omicsdi.org]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Acetone Precipitation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Thermo Scientific HiPPR Detergent Removal Spin Column Kit, 5 mL PROMO Thermo Scientific™ Pierce™ Detergent Removal Spin Column | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
Technical Support Center: Strategies to Reduce Foaming with Tetraethylene Glycol Monooctyl Ether Solutions
Welcome to the technical support center for managing foaming issues in solutions containing Tetraethylene glycol monooctyl ether (TTEGME), also known as C8E4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable strategies for controlling foam during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my Tetraethylene glycol monooctyl ether solutions foam excessively?
A1: Tetraethylene glycol monooctyl ether is a non-ionic surfactant designed to reduce the surface tension of aqueous solutions. This property, essential for its function in applications like membrane protein solubilization, also facilitates the formation of stable bubbles (foam).[1] Several factors can contribute to excessive foaming:
-
Concentration: At and above its Critical Micelle Concentration (CMC), which is approximately 8 mM for TTEGME, the surfactant molecules readily form micelles and stabilize the air-liquid interface, leading to more persistent foam.
-
Agitation: Vigorous mixing, shaking, sparging, or pouring from a height can introduce a significant amount of air into the solution, leading to foam formation.[2]
-
Presence of Other Molecules: Proteins, polymers, and other biomolecules can interact with the surfactant at the bubble interface, sometimes increasing foam stability.
-
System Parameters: The pH, temperature, and ionic strength of your solution can all influence the foaming behavior of the surfactant.[3]
Q2: What is the difference between an antifoam and a defoamer?
A2: The terms are often used interchangeably, but they have distinct functions. An antifoam is added to a solution before foam generation to prevent its formation. A defoamer is added after foam has formed to break it down.[4] For many laboratory applications, a product that can do both is ideal.
Q3: What are the main types of anti-foaming agents I can use?
A3: Anti-foaming agents are typically categorized as silicone-based or non-silicone (organic).
-
Silicone-based antifoams: These are highly effective at low concentrations and are stable over a wide range of temperatures and pH values. They have very low surface tension, which allows them to spread rapidly across the foam lamella and cause bubble collapse.[5] Polydimethylsiloxane (PDMS) is a common active ingredient.
-
Non-silicone (Organic) antifoams: These are typically based on mineral oils, fatty acids, or polyols like polypropylene (B1209903) glycol (PPG).[6] They are often more biodegradable and can be a good choice for applications where silicone contamination is a concern.
Q4: When should I consider using an anti-foaming agent?
A4: Consider using an anti-foaming agent when procedural modifications, such as reducing agitation speed, are not feasible or sufficient to control foaming. It's often a pragmatic solution when foaming interferes with experimental accuracy, volume measurements, or subsequent processing steps.
Troubleshooting Guide
Uncontrolled foaming can be a significant issue in experimental workflows. This guide provides a systematic approach to diagnosing and resolving foaming problems with TTEGME solutions.
Step 1: Identify the Cause of Foaming
The first step in effective troubleshooting is to understand the source of the foam. Consider the following common causes:
-
Mechanical Agitation: Is the solution being stirred, shaken, or vortexed at high speeds?
-
Gas Introduction: Are you sparging gas through the solution for aeration or other purposes?
-
Solution Composition: Is the TTEGME concentration well above the CMC (8 mM)? Are there other components like proteins that could be stabilizing the foam?
-
Environmental Factors: Have the temperature or pH of the system been altered?
The following flowchart can guide your diagnostic process:
Caption: Troubleshooting workflow for foaming in TTEGME solutions.
Step 2: Implement Procedural Modifications
Before introducing new reagents, attempt to control foaming through procedural adjustments:
-
Reduce Agitation: Lower the speed of magnetic stirrers, overhead mixers, or shakers.
-
Gentle Mixing: When preparing solutions, pour liquids down the side of the container rather than dropping them from a height. Use a gentle swirling motion to mix instead of vigorous shaking or vortexing where possible.
-
Optimize Sparging: If bubbling gas through the solution, use a lower flow rate and a sparger that produces larger bubbles, as smaller bubbles have a larger surface area-to-volume ratio and can create more stable foam.
-
Temperature Control: For some non-ionic surfactants, increasing the temperature above their "cloud point" can reduce foaming as the surfactant phase separates. This may or may not be compatible with your experimental conditions.
Step 3: Select and Test an Anti-foaming Agent
If procedural changes are insufficient, the next step is to use an anti-foaming agent.
Selection:
-
Silicone-based agents are generally more potent and persistent. They are a good first choice for many applications.
-
Organic agents (e.g., PPG) are preferable in systems where silicone can interfere with downstream applications (e.g., cell culture, certain spectroscopic analyses) or where biodegradability is a primary concern.
Quantitative Comparison of Antifoam Types
While specific performance data for TTEGME is limited in publicly available literature, the following table summarizes the general characteristics and typical performance of common antifoam types in non-ionic surfactant solutions.
| Feature | Silicone-Based Antifoams (e.g., PDMS) | Organic Antifoams (e.g., Polypropylene Glycol) |
| Typical Use Concentration | 10 - 100 ppm | 50 - 500 ppm |
| Foam Knockdown Speed | Very Fast | Fast to Moderate |
| Persistence (Durability) | High | Moderate to High |
| Temperature Stability | Excellent | Good |
| pH Stability | Wide Range | Dependent on specific chemistry |
| Potential for Interference | Can cause issues in sensitive applications | Generally lower potential for interference |
Testing:
It is crucial to test the chosen antifoam at various concentrations to find the optimal dose. Overdosing can sometimes be counterproductive and lead to other issues like solution turbidity or surface defects in coatings.[3] A simple shake test or a more controlled sparging test can be used to evaluate effectiveness.
Experimental Protocols
Here are detailed protocols for evaluating the foaming properties of your TTEGME solution and the effectiveness of anti-foaming agents.
Protocol 1: Modified Shake Test for Antifoam Effectiveness
This method provides a rapid assessment of an antifoam's ability to knock down existing foam.
Materials:
-
100 mL graduated cylinders with stoppers
-
TTEGME solution at your experimental concentration
-
Antifoam agent (e.g., 1% solution of a silicone-based or organic antifoam)
-
Pipettes
-
Stopwatch
Procedure:
-
Add 50 mL of your TTEGME solution to a 100 mL graduated cylinder.
-
Stopper the cylinder and shake it vigorously for 30 seconds (e.g., 60 full inversions).
-
Immediately place the cylinder on a level surface and record the initial foam volume (Total Volume - 50 mL).
-
To a separate, identically foamed cylinder, add a precise amount of the antifoam solution (e.g., 50 µL of a 1% solution, which corresponds to 100 ppm).
-
Start the stopwatch immediately upon addition of the antifoam.
-
Record the time it takes for the foam to collapse completely or to a predetermined low level (e.g., 5 mL).
-
Record the remaining foam volume at set time intervals (e.g., 1, 3, and 5 minutes) to assess the persistence of the antifoam effect.
Protocol 2: Gas Sparging Test for Foam Suppression
This dynamic method evaluates an antifoam's ability to prevent foam formation under continuous gas introduction.
Materials:
-
500 mL graduated cylinder
-
Gas dispersion tube (fritted glass sparger)
-
Gas supply (e.g., air or nitrogen) with a flow meter
-
TTEGME solution
-
Antifoam agent
Workflow Diagram:
Caption: Experimental workflow for the gas sparging test.
Procedure:
-
Prepare your TTEGME solution. For the test sample, add the desired concentration of the anti-foaming agent and mix gently. Prepare a control sample without the antifoam.
-
Pour 200 mL of the solution into a 500 mL graduated cylinder.
-
Place the gas dispersion tube into the cylinder so the fritted end is near the bottom.
-
Start the gas flow at a constant, controlled rate (e.g., 200 mL/min).
-
Start a stopwatch and record the foam volume (Total Volume - 200 mL) at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
-
Compare the maximum foam height reached in the control versus the sample with the anti-foaming agent. A lower maximum foam height indicates effective foam suppression.
By utilizing these FAQs, troubleshooting guides, and experimental protocols, you can effectively manage and reduce foaming in your Tetraethylene glycol monooctyl ether solutions, leading to more robust and reliable experimental outcomes.
References
Technical Support Center: Stabilizing Nanoparticles with 3,6,9,12-Tetraoxaeicosan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of nanoparticles coated with 3,6,9,12-Tetraoxaeicosan-1-ol. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during nanoparticle formulation and application.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation is a frequent issue that can compromise the efficacy and safety of nanoparticle formulations. This guide offers a systematic approach to diagnosing and resolving aggregation problems.
Initial Assessment Workflow
This workflow provides a step-by-step process to identify the root cause of nanoparticle aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nanoparticles coated with this compound are aggregating immediately after synthesis. What is the likely cause?
A: Immediate aggregation often points to insufficient surface coverage by the coating agent. This can be due to:
-
Suboptimal Concentration of this compound: An insufficient concentration can lead to exposed hydrophobic patches on the nanoparticle surface, promoting aggregation. Conversely, an excessively high concentration can lead to depletion-induced aggregation.
-
Inefficient Coating Process: The reaction conditions (e.g., temperature, pH, reaction time) may not be optimal for the conjugation of this compound to the nanoparticle surface.
Troubleshooting Steps:
-
Optimize Coating Concentration: Titrate the concentration of this compound to find the optimal surface coverage. This is often determined empirically.
-
Review and Optimize Coating Protocol: Ensure the reaction conditions are suitable for the chosen nanoparticle material and the functional group used for conjugation.
Q2: My nanoparticles are stable in water but aggregate when transferred to a high-salt buffer (e.g., PBS). Why is this happening and how can I fix it?
A: This is a common issue known as "salting out." High salt concentrations can disrupt the hydration layer around the nanoparticles that is formed by the ethylene (B1197577) glycol chains of the coating, reducing the repulsive forces between them and leading to aggregation.
Troubleshooting Steps:
-
Increase Coating Density: A denser coating of this compound can provide better steric hindrance and protection against high salt concentrations.
-
Use a Lower Salt Concentration Buffer: If experimentally feasible, use a buffer with a lower ionic strength.
-
Crosslink the Coating: For some applications, crosslinking the coating can improve its stability in high-salt environments.
Q3: How does the pH of the buffer affect the stability of my coated nanoparticles?
A: The pH of the medium can influence the surface charge of both the nanoparticle core and the coating. For many nanoparticles, stability is lowest near their isoelectric point, where the net surface charge is close to zero, leading to a higher likelihood of aggregation.
Troubleshooting Steps:
-
Determine the Isoelectric Point: Measure the zeta potential of your nanoparticles at different pH values to determine their isoelectric point.
-
Adjust Buffer pH: Work at a pH that is sufficiently far from the isoelectric point to ensure a high absolute zeta potential (typically > |30| mV) for electrostatic stabilization.
Q4: My nanoparticles appear stable initially but aggregate during storage. How can I improve their long-term stability?
A: Aggregation during storage can be influenced by several factors:
-
Storage Temperature: Freezing can cause phase separation and aggregation upon thawing. Storing at 4°C is often preferable.
-
Inadequate Preservatives: Microbial growth can lead to changes in the formulation and induce aggregation.
-
Container Interactions: Nanoparticles can sometimes adsorb to the walls of the storage container.
Troubleshooting Steps:
-
Optimize Storage Temperature: Store nanoparticles at 4°C unless they are specifically designed for freezing.
-
Add Cryoprotectants: If freezing is necessary, add a cryoprotectant like sucrose (B13894) or trehalose (B1683222) to the formulation.
-
Use Low-Binding Tubes: Store nanoparticles in low-protein-binding tubes to minimize adsorption to the container walls.
-
Sterile Filtration: For long-term storage, consider sterile filtering the nanoparticle suspension to prevent microbial contamination.
Quantitative Data Summary
The stability of nanoparticles is influenced by a variety of factors. The following tables summarize key parameters and their impact on stability.
Table 1: Influence of Coating and Buffer Conditions on Nanoparticle Stability
| Parameter | Condition | Effect on Stability | Characterization Method |
| Coating Density | Low | Increased protein adsorption and aggregation.[1] | DLS, Zeta Potential |
| High ("brush" conformation) | Reduced protein adsorption, improved stability.[1] | DLS, Zeta Potential | |
| Ionic Strength | High (e.g., >150 mM NaCl) | Can lead to aggregation ("salting out"). | DLS |
| pH | Near isoelectric point | Increased aggregation. | Zeta Potential Measurement |
| Far from isoelectric point | Improved stability due to electrostatic repulsion. | Zeta Potential Measurement |
Table 2: Typical Characterization Data for Stable Nanoparticle Formulations
| Characterization Technique | Parameter | Typical Value for Stable Nanoparticles | Indication of Instability |
| Dynamic Light Scattering (DLS) | Z-average Diameter | Consistent with expected size | Increase in size over time |
| Polydispersity Index (PDI) | < 0.2 | > 0.3, multiple peaks | |
| Zeta Potential | Absolute Value | > 30 mV | < 30 mV (closer to zero) |
Experimental Protocols
Protocol 1: General Procedure for Coating Gold Nanoparticles with this compound via Thiol Linkage
This protocol describes a common method for coating gold nanoparticles (AuNPs) using a thiol-terminated derivative of this compound.
Materials:
-
Gold nanoparticles (AuNPs) in citrate (B86180) buffer
-
Thiol-modified this compound (HS-(CH₂CH₂O)₄-C₈H₁₇)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Coating Solution: Prepare a stock solution of thiol-modified this compound in deionized water at a concentration of 1 mg/mL.
-
Coating Reaction: To 1 mL of the AuNP suspension, add the coating solution to achieve a final concentration that provides a significant molar excess of the coating agent relative to the AuNPs. A typical starting point is a 10,000-fold molar excess.
-
Incubation: Gently mix the solution and incubate at room temperature for at least 4 hours (or overnight) to allow for the formation of the gold-thiol bond.
-
Purification: Centrifuge the coated AuNPs to remove excess coating agent. The centrifugation speed and time will depend on the size of the nanoparticles. For example, for 20 nm AuNPs, centrifuge at 12,000 x g for 20 minutes.
-
Resuspension: Carefully remove the supernatant and resuspend the nanoparticle pellet in the desired buffer (e.g., PBS).
-
Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound coating agent.
-
Characterization: Characterize the coated nanoparticles using DLS and zeta potential to confirm successful coating and stability.
Protocol 2: Assessing Nanoparticle Stability using Dynamic Light Scattering (DLS)
Objective: To monitor changes in nanoparticle size over time as an indicator of aggregation.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the desired buffer to an appropriate concentration for DLS measurement.
-
Initial Measurement: Perform a DLS measurement to determine the initial Z-average diameter and Polydispersity Index (PDI).
-
Incubation: Incubate the nanoparticle suspension under the desired test conditions (e.g., at 37°C in a high-salt buffer).
-
Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the suspension and repeat the DLS measurement.
-
Data Analysis: Plot the Z-average diameter and PDI as a function of time. A significant increase in these values indicates nanoparticle aggregation.
Signaling Pathways and Experimental Workflows
Nanoparticle-Induced Inflammatory Signaling
Nanoparticles can interact with cells and trigger inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a simplified representation of this process.
References
Technical Support Center: Optimizing C8E4 Surfactant Performance Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the performance of the non-ionic surfactant C8E4 (Tetraethylene glycol monooctyl ether) by adjusting pH.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving C8E4 and pH modifications.
Issue: Reduced Surfactant Efficacy After pH Adjustment
-
Question: I adjusted the pH of my C8E4 solution, and now it seems less effective at solubilizing my compound of interest. What could be the cause, and how can I fix it?
-
Answer: While non-ionic surfactants like C8E4 are generally less sensitive to pH changes than their ionic counterparts, significant shifts in pH can still influence their performance.[1] Extreme pH values (highly acidic or basic) can potentially lead to the chemical degradation of the surfactant over time, although C8E4 is known for its stability across a range of pH values. More commonly, the issue might be related to the stability of your compound of interest at the new pH or a change in the surfactant's aggregation behavior.
Troubleshooting Steps:
-
Verify Compound Stability: Ensure your target molecule is stable and soluble at the adjusted pH. Changes in its ionization state could affect its interaction with the C8E4 micelles.
-
Re-evaluate Critical Micelle Concentration (CMC): The CMC is the minimum concentration of surfactant required to form micelles and is a key indicator of efficiency.[2] While typically stable for non-ionic surfactants, extreme pH and the presence of other ions can slightly alter the CMC.[3] Consider re-determining the CMC at your experimental pH.
-
Check for Phase Separation (Cloud Point): Non-ionic surfactants can phase-separate out of solution at a specific temperature known as the cloud point.[4] While pH has a lesser effect on the cloud point of non-ionic surfactants compared to ionic ones, it can still be a factor.[5] Ensure your working temperature is well below the cloud point of your C8E4 solution at the adjusted pH.
-
Issue: Unexpected Cloudiness or Precipitation After pH Adjustment
-
Question: After adjusting the pH of my C8E4 solution, it became cloudy, even at room temperature. What is happening, and what should I do?
-
Answer: The observed cloudiness is likely due to the solution reaching its cloud point, the temperature at which the surfactant is no longer fully soluble and separates into a second phase.[6] While you may be working at a temperature that was previously suitable, changes in the solution's composition, including pH and the addition of salts from pH adjustment, can lower the cloud point.
Troubleshooting Steps:
-
Determine the Cloud Point: Experimentally determine the cloud point of your C8E4 solution under the new pH and ionic strength conditions. A detailed protocol is provided in the "Experimental Protocols" section.
-
Adjust Operating Temperature: If possible, lower the working temperature of your experiment to be safely below the newly determined cloud point.
-
Modify Formulation: If changing the temperature is not feasible, consider if the concentration of C8E4 or other components in your formulation can be adjusted to increase the cloud point.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of C8E4 surfactant and pH adjustments.
-
What is the optimal pH range for C8E4 surfactant? C8E4 is a non-ionic surfactant and is generally effective and stable across a broad pH range.[1] However, the optimal pH will be highly dependent on the specific application, particularly the stability and desired interaction with the target molecule (e.g., a drug in a formulation). For instance, in studies involving membrane proteins, C8E4 has been successfully used at a pH of 7.4.[7][8] It is always recommended to experimentally determine the optimal pH for your specific system by evaluating key performance indicators like solubilization efficiency or formulation stability at different pH values.
-
How does pH affect the Critical Micelle Concentration (CMC) of C8E4? For non-ionic surfactants like C8E4, the effect of pH on the CMC is generally not as pronounced as it is for ionic surfactants.[3] However, the hydrogen ion concentration can play a role in micelle formation.[9] Changes in pH can alter the ionic strength of the solution, which in turn can have a minor influence on the CMC. For highly sensitive applications, it is advisable to determine the CMC under your specific experimental pH conditions.
-
How does pH influence the cloud point of C8E4? The cloud point of a non-ionic surfactant is the temperature above which the solution becomes cloudy due to phase separation.[6] While the structure of the surfactant itself is the primary determinant of the cloud point, solution additives, including salts formed during pH adjustment, can alter it.[5] Therefore, it is crucial to be aware that adjusting the pH might change the cloud point of your C8E4 solution.
-
Can I use C8E4 in acidic or basic conditions for drug delivery applications? Yes, C8E4's stability makes it a candidate for formulations across various pH levels, which is advantageous for drug delivery systems that may encounter different pH environments in the body (e.g., the acidic environment of the stomach or a tumor microenvironment).[2][10][11] However, the drug's stability and release profile at these pH values will be critical considerations.[12] The interaction between the drug and the C8E4 micelles might also be pH-dependent.
Data Presentation
Table 1: Hypothetical Influence of pH on C8E4 Performance Metrics
| pH | Critical Micelle Concentration (CMC) (mM) | Cloud Point (°C) | Solubilization Efficacy (mg/mL) |
| 4.0 | 6.8 | 62 | 0.45 |
| 7.0 | 6.5 | 65 | 0.50 |
| 9.0 | 6.6 | 64 | 0.48 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally for your specific system.
Experimental Protocols
1. Protocol for pH Adjustment of a C8E4 Solution
This protocol outlines the steps for accurately adjusting the pH of a C8E4 surfactant solution.
-
Materials:
-
C8E4 surfactant solution
-
Calibrated pH meter with a suitable electrode
-
Stir plate and stir bar
-
Dilute acidic solution (e.g., 0.1 M HCl)
-
Dilute basic solution (e.g., 0.1 M NaOH)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Place the C8E4 solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Slowly add the acidic or basic solution dropwise using a pipette while continuously monitoring the pH reading.
-
Allow the pH reading to stabilize after each addition before adding more titrant.
-
Continue this process until the desired pH is reached and remains stable for at least one minute.[13]
-
Record the final pH and the total volume of acid or base added.
-
2. Protocol for Determining the Cloud Point of a C8E4 Solution
This protocol describes a visual method to determine the cloud point of a C8E4 solution.
-
Materials:
-
C8E4 solution at the desired pH and concentration
-
Sealed test tube or cuvette
-
Water bath with a temperature controller and a thermometer
-
Light source and a dark background for better visualization
-
-
Procedure:
-
Place the C8E4 solution into the test tube or cuvette and seal it.
-
Immerse the sample in the water bath at a temperature well below the expected cloud point. The solution should be clear.
-
Slowly increase the temperature of the water bath at a constant rate (e.g., 1°C per minute) while gently stirring the water to ensure uniform heating.
-
Continuously observe the sample against the dark background with the light source.
-
The cloud point is the temperature at which the solution first shows signs of turbidity or cloudiness.[6] Record this temperature.
-
To confirm, slowly cool the solution and note the temperature at which it becomes clear again.
-
3. Protocol for Determining the Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. The surface tension method is commonly used.
-
Materials:
-
Tensiometer
-
A series of C8E4 solutions of varying concentrations, prepared with the desired buffer or at the desired pH.
-
-
Procedure:
-
Prepare a stock solution of C8E4 at a concentration well above the expected CMC.
-
Create a dilution series from the stock solution.
-
Measure the surface tension of each solution using a tensiometer, starting from the most dilute.
-
Plot the surface tension as a function of the logarithm of the C8E4 concentration.
-
The plot will show a region where surface tension decreases linearly with the log of concentration, followed by a plateau.
-
The CMC is the concentration at the intersection of these two linear portions.
-
Mandatory Visualizations
Caption: Logical relationship of factors affecting C8E4 performance.
Caption: Workflow for optimizing C8E4 performance via pH adjustment.
References
- 1. quora.com [quora.com]
- 2. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 4. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 6. chesci.com [chesci.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Experiment 5: pH adjustment – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
Validation & Comparative
A Comparative Guide to 3,6,9,12-Tetraoxaeicosan-1-ol and Triton X-100 for Cell Lysis in Research Applications
For Researchers, Scientists, and Drug Development Professionals
The effective lysis of cells is a critical first step in the extraction and analysis of intracellular proteins and other biomolecules. The choice of detergent is paramount, as it can significantly influence the yield, purity, and functional integrity of the target molecules. This guide provides a comparative analysis of two non-ionic detergents: the well-established Triton X-100 and the less commonly cited 3,6,9,12-Tetraoxaeicosan-1-ol, also known by its synonyms Tetraethylene glycol monooctyl ether and C8E4.
Introduction to the Detergents
Triton X-100 is a widely used non-ionic surfactant that has been a staple in biochemistry and molecular biology for decades.[1] It is known for its mild, non-denaturing properties, making it effective for solubilizing cell membranes and extracting proteins while preserving their native structure and function.[2][3] Its ability to disrupt lipid-lipid and lipid-protein interactions without significantly affecting protein-protein interactions makes it a versatile tool for various applications, including protein extraction and immunoprecipitation.[1][3]
This compound (C8E4) is also a non-ionic detergent with a chemical structure that lends itself to applications requiring the gentle solubilization of membrane proteins. While not as extensively documented in cell lysis protocols as Triton X-100, it is recognized for its utility in solubilizing sensitive biomolecules and is employed in specialized applications such as native mass spectrometry and structural biology studies.[4][5][6] Its properties suggest it is a suitable, mild alternative for specific research needs where protein integrity is crucial.
Mechanism of Action: Non-Ionic Detergents in Cell Lysis
Both Triton X-100 and this compound are amphipathic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature allows them to disrupt the lipid bilayer of cell membranes. At concentrations above their critical micelle concentration (CMC), these detergent molecules aggregate to form micelles. During cell lysis, the hydrophobic tails of the detergent monomers insert into the lipid membrane, disrupting the native structure and leading to the formation of mixed micelles containing lipids, membrane proteins, and detergent molecules. This process effectively solubilizes the membrane and releases the intracellular contents.[7] Because they are non-ionic, these detergents are less likely to denature proteins compared to their ionic counterparts.[8]
Mechanism of non-ionic detergent-mediated cell lysis.
Performance Comparison
Due to the extensive use of Triton X-100, a wealth of performance data is available. In contrast, quantitative data for this compound in general cell lysis is sparse, with its use being more documented in specific, highly sensitive downstream applications.
| Feature | This compound (C8E4) | Triton X-100 |
| Detergent Type | Non-ionic | Non-ionic |
| Molecular Weight | 306.44 g/mol | ~625 g/mol (average) |
| Typical Working Conc. | Application-dependent, often in mM range | 0.1% - 1.0% (v/v) |
| Key Advantages | Suitable for solubilizing sensitive biomolecules, used in native mass spectrometry.[4][5][6] | Well-characterized, versatile, mild, and effective for a wide range of cell types; preserves protein-protein interactions.[1] |
| Limitations | Less documented for general cell lysis; performance data not widely available. | Can interfere with downstream applications like UV-Vis spectrophotometry due to its aromatic ring.[1] |
| Common Applications | Solubilization of membrane proteins for structural biology and mass spectrometry.[6] | General cell lysis, protein extraction, immunoprecipitation, Western blotting.[2] |
Experimental Protocols
The following is a general protocol for cell lysis using a mild, non-ionic detergent like Triton X-100. This protocol can be adapted for this compound, though optimal concentrations may need to be determined empirically.
Preparation of Lysis Buffer (Example using Triton X-100)
A common lysis buffer formulation is RIPA (Radioimmunoprecipitation assay) buffer, which is suitable for whole-cell lysates. A milder alternative containing Triton X-100 is often used to preserve protein-protein interactions.
Mild Lysis Buffer (1% Triton X-100)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
Add Freshly Before Use: Protease and phosphatase inhibitors
Cell Lysis Protocol for Adherent Cells
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Wash: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubation: Incubate the dish on ice for 15-30 minutes with gentle rocking.
-
Scraping: Scrape the adherent cells from the dish using a cell scraper.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Storage: The lysate can be used immediately or stored at -80°C.
Experimental workflow for cell lysis of adherent cells.
Conclusion
Triton X-100 remains a robust and well-documented choice for general cell lysis, offering a balance of effectiveness and mildness that is suitable for a wide array of applications. Its performance and protocols are well-established, making it a reliable option for routine protein extraction.
For researchers, the choice between these two detergents will depend on the specific requirements of their experiment. For general-purpose cell lysis, Triton X-100 is a dependable starting point. For more delicate applications involving sensitive membrane proteins, an empirical evaluation of this compound may be warranted to achieve optimal results.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tetraethylene Glycol Monooctyl Ether (C8E4), LC/MS grade 10 mL | Buy Online [thermofisher.com]
- 6. Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
A Comparative Guide to the Validation of C8E4 Purity by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Octaethylene Glycol Monododecyl Ether (C8E4) purity against other analytical techniques. Supported by experimental data from studies on C8E4 and related non-ionic surfactants, this document offers a comprehensive overview to inform your choice of analytical methodology.
High-Performance Liquid Chromatography (HPLC) for C8E4 Purity Analysis
HPLC is a cornerstone technique for the quality control of non-ionic surfactants like C8E4, offering robust and reliable purity assessment. Commercial-grade C8E4 typically specifies a purity of ≥99% as determined by HPLC analysis. The method's strength lies in its ability to separate the main C8E4 component from structurally similar impurities.
A typical approach for C8E4 analysis is Reversed-Phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the alkyl chain of C8E4 and the stationary phase.
Potential Impurities in C8E4
The synthesis of C8E4 involves the ethoxylation of dodecanol. This process can lead to several impurities that need to be monitored:
-
Unreacted Dodecanol: The starting fatty alcohol.
-
Polyethylene Glycol (PEG): Formed from the polymerization of ethylene (B1197577) oxide.
-
Other Polydispersity Ethoxymers: Molecules with a different number of ethylene oxide units (e.g., C12E7, C12E9).
-
1,4-Dioxane (B91453): A potential byproduct of the ethoxylation process.
Comparison of Analytical Methods for C8E4 Purity
While HPLC is a widely accepted method, other techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative or complementary information. The choice of method depends on the specific requirements of the analysis, including the need for volatility, sensitivity, and structural information.
| Parameter | HPLC | Gas Chromatography (GC) | LC-MS/MS |
| Principle | Separation based on polarity and hydrophobic interactions in a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity. | Separation by HPLC followed by mass-based detection, providing molecular weight and structural information. |
| Applicability to C8E4 | Excellent. Can separate C8E4 from non-volatile and less volatile impurities. | Suitable for analyzing volatile impurities like 1,4-dioxane. Derivatization may be needed for C8E4 itself. | Excellent. Provides high sensitivity and specificity for both the main component and trace impurities. |
| Limit of Detection (LOD) | In the ppb range (e.g., ~20 ppb for some surfactants).[1] | ~10 µg/g for 1,4-dioxane in fatty alcohol ethoxylates.[2] | As low as 0.1 pg injected for some alcohol ethoxylates.[3] |
| Limit of Quantification (LOQ) | In the ppb range (e.g., ~50 ppb for some surfactants).[1] | 30 µg/g for 1,4-dioxane in fatty alcohol ethoxylates.[2] | In the low pg range for many alcohol ethoxylates.[3] |
| Precision (RSD) | Typically <2% for validated methods. | <4.0% for the analysis of 1,4-dioxane in fatty alcohol ethoxylates.[2] | 8-23% for extraction efficiency of various alcohol ethoxylates.[3] |
| Accuracy (Recovery) | Generally high, often within 98-102% for validated assays. | 99-105% for spiked 1,4-dioxane in fatty alcohol ethoxylates.[2] | 37-69% for extraction of various alcohol ethoxylates from water.[3] |
| Primary Use for C8E4 | Routine purity determination and quantification of the main component and non-volatile impurities. | Analysis of volatile impurities. | Impurity profiling, identification of unknown impurities, and trace-level quantification. |
Experimental Protocols
HPLC Method for C8E4 Purity Validation (Representative Protocol)
This protocol is a representative method for the purity analysis of C8E4 based on common practices for similar non-ionic surfactants.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector:
-
UV: 210 nm (if impurities have a chromophore)
-
ELSD: Nebulizer Temperature 60°C, Evaporator Temperature 90°C, Gas Flow 1.5 L/min
-
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the C8E4 sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.
GC Method for 1,4-Dioxane Impurity in Alcohol Ethoxylates
This protocol is based on a validated method for the determination of 1,4-dioxane in fatty alcohol ethoxylates.[2]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX).
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 200 °C, hold for 5 min
-
-
Injection Mode: Splitless
-
Sample Preparation: Direct injection of the C8E4 sample.
LC-MS/MS Method for Alcohol Ethoxylate Analysis
This protocol is based on a sensitive method for the analysis of a wide range of alcohol ethoxylates in environmental samples.[3]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 2 mM ammonium acetate in acetonitrile
-
Gradient: A gradient from 50% B to 100% B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive ESI
-
Detection: Multiple Reaction Monitoring (MRM) for specific ethoxymers.
-
Sample Preparation: Dilute the C8E4 sample in the initial mobile phase composition.
Mandatory Visualizations
References
A Comparative Guide to Detergents for GPCR Stabilization: Tetraethylene Glycol Monooctyl Ether (C8E4) vs. n-Dodecyl-β-D-maltoside (DDM)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the solubilization, purification, and stabilization of G-protein coupled receptors (GPCRs) for structural and functional studies. The detergent must effectively extract the receptor from the lipid bilayer while maintaining its native conformation and biological activity. This guide provides an objective comparison of two commonly used non-ionic detergents, Tetraethylene glycol monooctyl ether (C8E4) and n-Dodecyl-β-D-maltoside (DDM), supported by experimental data from various studies.
Data Presentation: A Comparative Overview
While direct head-to-head comparisons in a single study are limited, the following table summarizes the physicochemical properties and typical performance of C8E4 and DDM in GPCR stabilization based on data compiled from multiple sources. It is important to note that the optimal detergent is highly dependent on the specific GPCR and the intended downstream application.
| Parameter | Tetraethylene glycol monooctyl ether (C8E4) | n-Dodecyl-β-D-maltoside (DDM) | References |
| Physicochemical Properties | |||
| Chemical Class | Alkyl Ethylene Glycol Ether | Alkyl Maltoside | [1] |
| Molecular Weight ( g/mol ) | 306.44 | 510.62 | [1] |
| Critical Micelle Concentration (CMC) | ~7-9 mM | ~0.17 mM | [1] |
| Micelle Size (kDa) | ~20-30 | ~70-90 | |
| Performance in GPCR Stabilization | |||
| Solubilization Efficiency | Generally effective, particularly for outer membrane proteins. May be less efficient for some GPCRs compared to DDM. | Widely regarded as a "gold standard" for GPCR solubilization due to its mild nature and high efficiency in extracting functional receptors.[2][3] | |
| Thermostability (Tm) | Data for specific GPCRs is sparse. Generally considered a harsher detergent than DDM, which may lead to lower thermostability for sensitive GPCRs. | DDM is known to provide good thermostability for many GPCRs, often used as a baseline for comparison with newer detergents. For example, the β1-adrenergic receptor has a reported Tm of ~31°C in DDM, which can be significantly increased with thermostabilizing mutations. | |
| Ligand Binding Affinity | Can preserve ligand binding, but its harsher nature may impact the affinity for some receptor-ligand interactions. | Generally preserves high-affinity ligand binding for a wide range of GPCRs, making it a preferred choice for pharmacological studies.[4][5] | |
| Suitability for Structural Studies | Has been successfully used for the crystallization of some membrane proteins, particularly those with β-barrel structures. Its smaller micelle size can be advantageous for crystallization. | Extensively used in GPCR crystallography and cryo-electron microscopy (cryo-EM). Its ability to maintain receptor integrity is well-documented.[2] | |
| Advantages | Smaller micelle size may favor crystallization. | Mild and effective for a broad range of GPCRs. Extensive literature and established protocols are available. | |
| Disadvantages | Can be more denaturing for sensitive GPCRs. Less literature available specifically for GPCR stabilization compared to DDM. | Larger micelle size can sometimes hinder crystallization. May not be optimal for all GPCRs, especially very unstable ones. |
Experimental Protocols
GPCR Thermostability Assessment using a Radioligand Binding Assay
This protocol determines the melting temperature (Tm) of a GPCR in a specific detergent by measuring the loss of ligand binding capability upon thermal denaturation.
Materials:
-
Purified GPCR in detergent solution (e.g., 0.1% DDM or an optimized concentration of C8E4).
-
Radiolabeled antagonist specific for the GPCR of interest (e.g., [³H]-dihydroalprenolol for the β2-adrenergic receptor).
-
Non-radiolabeled ("cold") antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing the respective detergent at its working concentration.
-
96-well PCR plates.
-
Thermal cycler.
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Receptor-Ligand Complex: Incubate the purified GPCR with a saturating concentration of the radiolabeled antagonist for 1 hour at 4°C to form the complex.
-
Aliquoting: Aliquot the receptor-radioligand complex into PCR tubes or a 96-well PCR plate.
-
Thermal Denaturation: Place the samples in a thermal cycler and incubate at a range of temperatures (e.g., from 20°C to 80°C in 2°C increments) for a fixed duration (e.g., 30 minutes).
-
Cooling: Immediately cool the samples on ice for 5 minutes to stop further denaturation.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. The receptor-ligand complexes will be retained on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of temperature. Fit the data to a sigmoidal dose-response curve to determine the Tm, which is the temperature at which 50% of the receptor is denatured and has lost its ability to bind the ligand.
Saturation Radioligand Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a GPCR for a specific radioligand.
Materials:
-
Membrane preparation or purified GPCR in detergent solution.
-
Radiolabeled ligand.
-
Non-radiolabeled ("cold") ligand.
-
Assay buffer containing the appropriate detergent.
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up a series of reactions containing a fixed amount of receptor preparation.
-
Total Binding: To a set of wells, add increasing concentrations of the radiolabeled ligand.
-
Non-Specific Binding: To another set of wells, add the same increasing concentrations of the radiolabeled ligand along with a high concentration of the non-radiolabeled ligand (typically 100- to 1000-fold excess) to saturate the specific binding sites.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined empirically.
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through glass fiber filter mats, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values.[4]
-
Mandatory Visualization
GPCR Signaling Pathways
The following diagrams illustrate the canonical G-protein dependent signaling pathway and the β-arrestin mediated signaling pathway for a typical GPCR.
Caption: Canonical G-protein signaling pathway initiated by ligand binding to a GPCR.
Caption: β-arrestin mediated desensitization and signaling pathway of a GPCR.
Experimental Workflow for Detergent Screening
The following diagram outlines a typical workflow for screening detergents to optimize GPCR stabilization.
Caption: A generalized workflow for screening detergents for optimal GPCR stabilization.
Conclusion
The choice between Tetraethylene glycol monooctyl ether (C8E4) and n-Dodecyl-β-D-maltoside (DDM) for GPCR stabilization is not straightforward and depends heavily on the specific receptor and experimental goals. DDM has a long-standing reputation as a mild and effective detergent for a wide array of GPCRs, making it a reliable first choice for many researchers. Its ability to maintain the functional integrity of receptors is well-documented in numerous publications.
C8E4, while also effective for membrane protein solubilization, is generally considered a harsher detergent. Its smaller micelle size can be an advantage in structural biology, potentially facilitating crystal packing. However, for sensitive GPCRs, C8E4 may be more likely to cause denaturation and loss of function compared to DDM.
Ultimately, an empirical approach is recommended. Screening a panel of detergents, including both DDM and C8E4, along with other novel detergents, is the most effective way to identify the optimal conditions for stabilizing a particular GPCR for downstream applications in research and drug development. The experimental protocols and workflows provided in this guide offer a starting point for such a screening process.
References
- 1. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Analysis of Adenosine A2a Receptor Stability: Effects of Ligands and Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of 3,6,9,12-Tetraoxaeicosan-1-ol for In Vivo Studies
For researchers, scientists, and drug development professionals, the selection of biocompatible excipients is a critical determinant of in vivo study success. This guide provides a comprehensive comparison of the biocompatibility of 3,6,9,12-Tetraoxaeicosan-1-ol with commonly used alternatives, Polysorbate 20, Polysorbate 80, and Pluronic F-68 (Poloxamer 188). The information presented is supported by experimental data from peer-reviewed literature and standardized testing protocols.
Executive Summary
This compound, a tetraethylene glycol monoalkyl ether, belongs to a class of nonionic surfactants. While specific in vivo toxicity data for this exact compound is limited, the broader class of polyethylene (B3416737) glycol (PEG) ethers is known for its use in various pharmaceutical applications.[1] This guide evaluates its biocompatibility profile alongside well-established alternatives, providing a framework for informed selection in preclinical and clinical research.
In Vitro and In Vivo Biocompatibility Comparison
The following tables summarize key quantitative data on the cytotoxicity and in vivo acute toxicity of this compound and its alternatives.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 Concentration | Reference |
| This compound | Data not available | Data not available | - |
| Polysorbate 20 | Human fibroblast cells | >1000 µg/mL | [2] |
| Caco-2 cells | Not significantly cytotoxic at tested concentrations | [3] | |
| Polysorbate 80 | Human fibroblast cells | 65.5 mg/mL | [2] |
| U251 human glioblastoma cells | 38.10 µg/mL (when conjugated with doxorubicin) | [4] | |
| Caco-2 cells | No significant cytotoxicity at 0.05-0.125% | [5] | |
| Pluronic F-68 (Poloxamer 188) | MCF-7 breast cancer cells | 18 µM (when encapsulating thymoquinone) | [6] |
| Neuronal cells | No significant cytotoxic effects at sub-cmc concentrations | [7] |
Table 2: In Vivo Acute Oral Toxicity Data (LD50 Values in Rats)
| Compound | Oral LD50 (Rat) | Reference |
| This compound | Data not available* | - |
| Polysorbate 20 | 36,700 - 38,900 mg/kg | [8][9][10] |
| Polysorbate 80 | >25,000 - 38,000 mg/kg | [1][11][12] |
| Pluronic F-68 (Poloxamer 188) | >15,000 mg/kg | [13] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below.
MTT Cytotoxicity Assay Protocol
This protocol is based on the principle of the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by metabolically active cells to form purple formazan (B1609692) crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound or alternatives)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the test compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Hemolysis Assay Protocol (ASTM F756)
This protocol is designed to evaluate the hemolytic properties of materials that will come into contact with blood, following the ASTM F756 standard.[14][15][16][17][18]
Materials:
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Test material (this compound or alternatives)
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., high-density polyethylene)
-
Spectrophotometer
Procedure:
A. Direct Contact Method:
-
Blood Preparation: Dilute the anticoagulated blood with PBS to a hemoglobin concentration of 10 ± 1 mg/mL.
-
Sample Preparation: Prepare the test material with a defined surface area.
-
Incubation: Place the test material in a tube and add a specific volume of the diluted blood. For the positive control, add a known hemolytic agent. For the negative control, use a non-hemolytic material. Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to separate the plasma.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant (plasma) at a wavelength of 540 nm to determine the amount of free hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
B. Indirect Contact (Extract) Method:
-
Extraction: Prepare an extract of the test material by incubating it in PBS at 37°C for 24 hours.
-
Incubation: Mix the extract with the diluted blood suspension and incubate as described in the direct contact method.
-
Measurement and Calculation: Follow the same steps for centrifugation, hemoglobin measurement, and calculation of hemolysis percentage as in the direct contact method.
Signaling Pathways and Experimental Workflows
Surfactants can interact with cell membranes and potentially modulate intracellular signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immune responses.[2][8][9][11][19]
Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of test materials.
Canonical NF-κB Signaling Pathway and Surfactant Interaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy TETRAETHYLENE GLYCOL MONOOCTYL ETHER | 19327-39-0 [smolecule.com]
- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Surfactin inhibits immunostimulatory function of macrophages through blocking NK-kappaB, MAPK and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surfactant protein A activates NF-kappa B in the THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surfactin blocks NO production in lipopolysaccharide-activated macrophages by inhibiting NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecetoc.org [ecetoc.org]
- 13. Subacute oral toxicity of tetraethylene glycol and ethylene glycol administered to Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. Toxicology of tetraethylene glycol Di-N-heptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. scbt.com [scbt.com]
- 18. Tetraethylene glycol monooctyl ether | Fisher Scientific [fishersci.ca]
- 19. Surfactant suppresses NF-kappa B activation in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the critical micelle concentration of C8E4 and other non-ionic surfactants
For researchers, scientists, and drug development professionals, understanding the properties of non-ionic surfactants is crucial for a myriad of applications, from protein solubilization to drug delivery. A key parameter governing the behavior of these amphiphilic molecules is the critical micelle concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles. This guide provides a comparative analysis of the CMC of n-octyl tetraethylene glycol ether (C8E4) and other widely used non-ionic surfactants, supported by experimental data and detailed methodologies.
Critical Micelle Concentration: A Comparative Overview
The CMC is a fundamental property of a surfactant that dictates its utility in various experimental and industrial settings. Below the CMC, surfactants exist predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, leading to a significant change in the physicochemical properties of the solution, such as surface tension and solubilization capacity.
The table below summarizes the CMC values for C8E4 and a selection of other common non-ionic surfactants. These values are typically determined at room temperature in aqueous solutions. It is important to note that the CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.[1][2][3]
| Surfactant Name | Chemical Name | CMC (mM) |
| C8E4 | n-Octyl Tetraethylene Glycol Ether | ~8[4] |
| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | 0.16[5] |
| Tween 20 | Polyoxyethylene (20) sorbitan (B8754009) monolaurate | 0.05 - 0.1[1] |
| Tween 80 | Polyoxyethylene (20) sorbitan monooleate | 0.05 - 0.15[1] |
| Brij 35 | Polyoxyethylene (23) lauryl ether | 0.09[6][7] |
| Genapol X-080 | Iso-tridecyl alcohol polyglycol ether (8 EO) | 0.06 - 0.15[8][9] |
Experimental Protocols for CMC Determination
Accurate determination of the CMC is essential for the effective application of surfactants. Several techniques are commonly employed, each with its own advantages and principles. Below are detailed protocols for three widely used methods.
Surface Tension Measurement
This classic method relies on the principle that the surface tension of a liquid decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water. From this stock, create a series of dilutions with varying concentrations, ensuring the range brackets the expected CMC.
-
Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.
-
Measurement: Measure the surface tension of each surfactant solution. Ensure the platinum ring or plate is thoroughly cleaned and dried between measurements to avoid cross-contamination.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the resulting curve.
Fluorescence Spectroscopy using Pyrene (B120774)
This sensitive technique utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a low fluorescence intensity. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, leading to a significant increase in its fluorescence.
Methodology:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.
-
Preparation of Surfactant-Pyrene Solutions: Prepare a series of surfactant solutions of varying concentrations in deionized water. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene at a wavelength of around 335 nm and record the emission spectrum from 350 nm to 500 nm.
-
Data Analysis: Plot the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum against the logarithm of the surfactant concentration. A sigmoidal curve will be obtained, and the inflection point of this curve corresponds to the CMC.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation. It provides a complete thermodynamic profile of the micellization process, including the enthalpy (ΔH), entropy (ΔS), and the CMC.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of the surfactant (well above its CMC) in a suitable buffer. The same buffer is used as the titrant in the sample cell.
-
Instrument Setup: Set up the isothermal titration calorimeter at the desired temperature. The sample cell is filled with the buffer, and the injection syringe is loaded with the concentrated surfactant solution.
-
Titration: A series of small injections of the surfactant solution are made into the sample cell. The heat released or absorbed during the demicellization process is measured after each injection.
-
Data Analysis: The raw data of heat change per injection is plotted against the total surfactant concentration in the cell. The resulting titration curve will show a transition at the CMC. The data is then fitted to a suitable model to determine the CMC and the enthalpy of micellization.
Visualization of a Key Application: Membrane Protein Extraction and Stabilization
Non-ionic surfactants like C8E4 are indispensable tools in membrane protein research, particularly for their role in solubilizing and stabilizing these proteins for structural and functional studies. The following diagram illustrates a typical experimental workflow for the extraction and purification of a G protein-coupled receptor (GPCR), a major class of drug targets, using a non-ionic surfactant.
Caption: Workflow for GPCR extraction and purification using non-ionic surfactants.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Proteomic Grade Non-Ionic Detergent with Ultra Low Aldehyde and Peroxide Concentrations | Brij 35 | G-Biosciences [gbiosciences.com]
- 7. Brij® 35 Detergent | AAT Bioquest [aatbio.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Genapol® X-080 | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Protein Denaturation: Tetraethylene Glycol Monooctyl Ether vs. Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein research and pharmaceutical development, the choice of surfactants is critical for maintaining the structural integrity and biological activity of proteins. This guide provides an objective comparison of the protein denaturation potential of two commonly used surfactants: the non-ionic Tetraethylene glycol monooctyl ether (C8E4) and the anionic Sodium Dodecyl Sulfate (B86663) (SDS). This analysis is supported by a review of experimental data from established biophysical techniques.
Executive Summary
Sodium Dodecyl Sulfate (SDS) is a powerful anionic surfactant widely recognized for its potent protein-denaturing capabilities. It disrupts non-covalent interactions within proteins, leading to the loss of their tertiary and secondary structures. In contrast, Tetraethylene glycol monooctyl ether (C8E4) is a mild, non-ionic surfactant generally considered to be non-denaturing. It is frequently employed to solubilize and stabilize proteins, particularly membrane proteins, while preserving their native conformation and function. Direct quantitative comparisons of their denaturation potential in single studies are not abundant in publicly available literature; however, their distinct effects on protein structure are well-documented across numerous studies.
Mechanism of Action
Sodium Dodecyl Sulfate (SDS)
SDS is a strong denaturant that interacts with proteins through both hydrophobic and electrostatic interactions. The hydrophobic dodecyl tail binds to the nonpolar regions of the protein, while the negatively charged sulfate headgroup disrupts ionic bonds. This dual action leads to the cooperative unfolding of the protein into a linear polypeptide chain coated with SDS molecules, resulting in a loss of its native structure and biological activity.
Tetraethylene Glycol Monooctyl Ether (C8E4)
C8E4 is a non-ionic surfactant characterized by a hydrophilic polyethylene (B3416737) glycol headgroup and a hydrophobic octyl tail. Its interactions with proteins are primarily hydrophobic. C8E4 is known for its ability to gently solubilize membrane proteins from the lipid bilayer by forming micelles around their hydrophobic transmembrane domains, thereby shielding them from the aqueous environment without significantly perturbing their native structure.
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from various experimental techniques when studying the effects of SDS and the expected outcome for C8E4 on a model globular protein.
Table 1: Circular Dichroism (CD) Spectroscopy Data
Circular dichroism is used to assess changes in the secondary structure of proteins. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is a common indicator of α-helical content.
| Surfactant | Concentration | Change in [θ]₂₂₂ (deg cm² dmol⁻¹) | Interpretation |
| SDS | > Critical Micelle Concentration (CMC) | Significant decrease (less negative) | Loss of α-helical structure, indicating denaturation.[1][2] |
| C8E4 | > Critical Micelle Concentration (CMC) | Minimal to no significant change | Preservation of secondary structure. |
Table 2: Intrinsic Tryptophan Fluorescence Spectroscopy Data
The fluorescence emission maximum (λ_max) of tryptophan residues within a protein is sensitive to the polarity of their local environment. A red shift (increase in λ_max) indicates exposure of tryptophan to a more polar (aqueous) environment, which occurs during unfolding.
| Surfactant | Concentration | Change in Tryptophan λ_max (nm) | Interpretation |
| SDS | > CMC | Significant red shift | Unfolding of the protein and exposure of tryptophan residues to the solvent.[1][3] |
| C8E4 | > CMC | Minimal to no significant shift | Tryptophan residues remain in their native, nonpolar environment.[4] |
Table 3: Differential Scanning Calorimetry (DSC) Data
DSC measures the thermal stability of a protein by determining its melting temperature (Tm), the temperature at which 50% of the protein is denatured. A lower Tm indicates decreased stability.
| Surfactant | Concentration | Change in Melting Temperature (Tm) | Interpretation |
| SDS | > CMC | Significant decrease in Tm | Destabilization and denaturation of the protein.[5][6] |
| C8E4 | > CMC | Minimal to no significant change in Tm | Maintenance of the protein's thermal stability.[7] |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To monitor changes in the secondary structure of a protein in the presence of SDS or C8E4.
Methodology:
-
Sample Preparation: Prepare stock solutions of the model protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Prepare stock solutions of SDS and C8E4 in the same buffer.
-
Incubation: Mix the protein solution with varying concentrations of the surfactant to achieve the desired final concentrations. Allow the samples to equilibrate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
CD Measurement: Record the far-UV CD spectra of the samples from 190 to 260 nm using a spectropolarimeter.[8] A quartz cuvette with a pathlength of 0.1 cm is typically used.
-
Data Analysis: Monitor the change in the mean residue ellipticity at 222 nm ([θ]₂₂₂) as a function of surfactant concentration. A significant decrease in the negative ellipticity indicates a loss of α-helical content and thus denaturation.
Intrinsic Tryptophan Fluorescence Spectroscopy
Objective: To probe changes in the tertiary structure of a protein by monitoring the local environment of its tryptophan residues.
Methodology:
-
Sample Preparation: Prepare protein and surfactant solutions as described for CD spectroscopy. The final protein concentration is typically in the micromolar range.
-
Fluorescence Measurement: Excite the samples at 295 nm to selectively excite tryptophan residues and record the emission spectra from 310 to 400 nm using a spectrofluorometer.[9]
-
Data Analysis: Determine the wavelength of maximum fluorescence emission (λ_max) for each sample. A red shift in λ_max indicates protein unfolding and the exposure of tryptophan residues to the aqueous solvent.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the effect of SDS and C8E4 on the thermal stability of a protein.
Methodology:
-
Sample Preparation: Prepare samples of the protein with and without the surfactant in a suitable buffer. Ensure the buffer in the reference cell is identical to the sample buffer, including the surfactant if present.
-
DSC Scan: Heat the samples at a constant scan rate (e.g., 1°C/min) over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C).[10][11]
-
Data Analysis: The instrument measures the excess heat capacity as a function of temperature. The peak of the resulting thermogram corresponds to the melting temperature (Tm). A decrease in Tm in the presence of a surfactant indicates destabilization of the protein.
Visualizing the Mechanisms
Caption: Contrasting effects of SDS and C8E4 on protein structure.
Conclusion
The experimental evidence overwhelmingly indicates that Sodium Dodecyl Sulfate is a potent denaturing agent that significantly alters both the secondary and tertiary structures of proteins. Its strong disruptive interactions make it suitable for applications requiring protein unfolding, such as SDS-PAGE.
In stark contrast, Tetraethylene glycol monooctyl ether is a mild, non-ionic surfactant that generally preserves the native structure and stability of proteins. Its primary role is to solubilize and stabilize proteins, making it an excellent choice for studies requiring the maintenance of protein integrity and function, particularly in the context of membrane protein research.
For researchers and drug development professionals, the selection between these two surfactants should be guided by the specific requirements of the application. If the goal is to denature and linearize proteins for analysis, SDS is the appropriate choice. However, if the objective is to study a protein in its native, functional state, particularly for membrane proteins, C8E4 or similar mild, non-ionic surfactants are highly recommended.
References
- 1. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ethylene glycol and polyethylene glycol on the acid-unfolded state of trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. news-medical.net [news-medical.net]
- 11. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
The Efficacy of 3,6,9,12-Tetraoxaeicosan-1-ol in Solubilizing Diverse Membrane Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful solubilization and subsequent characterization of membrane proteins. This guide provides a comparative analysis of 3,6,9,12-Tetraoxaeicosan-1-ol (also known as C8E4), a non-ionic detergent, against other commonly used alternatives such as n-Dodecyl-β-D-maltoside (DDM), Lauryldimethylamine oxide (LDAO), and n-Octyl-β-D-glucopyranoside (OG). This comparison focuses on the efficacy of these detergents in solubilizing different classes of membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters, with supporting experimental data and detailed protocols.
Executive Summary
This compound (C8E4) has emerged as a highly effective detergent for the solubilization and structural studies of specific classes of membrane proteins, particularly outer membrane proteins (OMPs). Its distinct properties, including a high critical micelle concentration (CMC) and the formation of small micelles, make it advantageous for crystallization and native mass spectrometry. While DDM remains a popular choice for its mildness and stabilizing properties for a broad range of membrane proteins, and LDAO is noted for its use in obtaining well-diffracting crystals, C8E4 offers a compelling alternative, especially in scenarios requiring efficient delipidation and suitability for structural biology techniques. The choice of detergent, however, remains empirically determined and protein-dependent.
Comparative Analysis of Detergent Efficacy
The selection of an optimal detergent is paramount for maintaining the structural integrity and biological activity of the target membrane protein. The following tables summarize the available quantitative and qualitative data comparing the performance of this compound (C8E4) with DDM, LDAO, and OG.
Table 1: Physicochemical Properties of Selected Detergents
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Size (kDa) |
| This compound (C8E4) | Polyoxyethylene Glycol Ether | 350.5 | ~7.0 (0.25%)[1] | Small[1] |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | 510.6 | ~0.17[2] | ~50[2] |
| Lauryldimethylamine oxide (LDAO) | Zwitterionic | 229.4 | ~1-2 | ~18 |
| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Glucoside | 292.4 | ~20-25[2] | ~25-30[2] |
Table 2: Performance Comparison in Solubilizing Different Membrane Protein Classes
| Membrane Protein Class | This compound (C8E4) | n-Dodecyl-β-D-maltoside (DDM) | Lauryldimethylamine oxide (LDAO) | n-Octyl-β-D-glucopyranoside (OG) |
| Outer Membrane Proteins (OMPs) | Highly effective. Considered the "single best detergent" for OMP crystallization, used successfully for 20 out of 53 OMPs in one analysis. | Effective, but less frequently used for crystallization compared to C8E4. | Successful for some OMPs, accounting for 23% of structures in an analysis.[1] | Effective, used for 10 out of 53 OMP structures in the same analysis.[1] |
| G-Protein Coupled Receptors (GPCRs) | Less commonly reported for initial solubilization compared to DDM. Can be used in mixed micelles with DDM for native mass spectrometry.[3] | Widely used due to its mild nature and ability to maintain receptor stability and function.[4] Often supplemented with cholesterol analogs. | Can be harsh and may lead to denaturation, but has been used for some stable GPCRs. | Can be destabilizing due to its shorter alkyl chain, leading to loss of structure.[1][4] |
| Ion Channels | Used in the purification of some channels, such as the semiSWEET sugar transporter, often in combination with other detergents like DDM.[5] | A common choice for solubilization and functional reconstitution of various ion channels. | Known to be effective for some ion channels, leading to well-diffracting crystals. | Used for some ion channels, but its destabilizing potential needs to be considered. |
| Transporters | Effective for delipidation of transporters like LeuT, which can be crucial for structural studies.[5] | A standard detergent for the solubilization and stability studies of many transporters. | Can be effective but may be too harsh for less stable transporters. | Can be used, but the stability of the transporter in OG needs to be carefully evaluated. |
Table 3: Efficacy in Delipidation and Suitability for Structural Studies
| Feature | This compound (C8E4) | n-Dodecyl-β-D-maltoside (DDM) | Lauryldimethylamine oxide (LDAO) | n-Octyl-β-D-glucopyranoside (OG) |
| Delipidation | High. Known to be effective at removing lipids from membrane proteins.[6][7] | Low to Moderate. Often co-purifies with lipids, which can be beneficial for stability but problematic for some structural techniques.[7] | High. Generally considered a "harsher" detergent that can effectively strip lipids. | High. Similar to LDAO, it can effectively remove lipids.[6] |
| Crystallization | Excellent for OMPs. The small micelle size is advantageous for crystal packing.[1] | Good. Widely used, though the larger micelle size can sometimes be a hindrance. | Good. Can produce well-diffracting crystals, but its harshness can be a limiting factor.[4] | Good for some proteins. The small micelle size is favorable for crystallization.[1] |
| Native Mass Spectrometry | Good. Exhibits charge-reducing properties and is easily released from membrane proteins at low activation energies.[3] | Challenging. Tends to remain bound to the protein, requiring harsh conditions for removal which can disrupt complexes.[3][7] | Good. Exhibits charge-reducing properties.[3] | Moderate. Can be used, but its delipidating effect might alter native lipid interactions. |
Experimental Protocols
A general workflow for membrane protein solubilization is presented below, followed by a more specific protocol for utilizing this compound (C8E4).
General Membrane Protein Solubilization Workflow
Caption: General workflow for membrane protein solubilization.
Detailed Protocol for Solubilization using this compound (C8E4)
This protocol is a general guideline and may require optimization for specific membrane proteins.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.
-
10% (w/v) stock solution of this compound (C8E4) in water.
-
Homogenizer.
-
Ultracentrifuge.
Procedure:
-
Resuspend Membranes: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Slowly add the 10% C8E4 stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio should be determined empirically, typically starting at a 4:1 (w/w) ratio.
-
Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for efficient solubilization.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes.
-
Downstream Processing: The solubilized protein is now ready for purification steps such as affinity and size-exclusion chromatography. It is crucial to include a low concentration of C8E4 (typically just above its CMC) in all subsequent buffers to maintain protein solubility.
Signaling Pathway and Experimental Logic
The process of detergent-based membrane protein solubilization relies on the amphipathic nature of detergents to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of the protein.
Caption: Mechanism of membrane protein solubilization by detergents.
Conclusion
This compound (C8E4) is a valuable tool in the membrane protein biochemist's toolkit, demonstrating particular strength in the crystallization of outer membrane proteins and in applications requiring efficient delipidation. While DDM remains a versatile and mild detergent for a wide array of membrane proteins, and LDAO and OG have their specific advantages, the unique properties of C8E4 make it a superior choice for certain structural and biophysical studies. The selection of the ideal detergent ultimately requires empirical screening and careful consideration of the specific membrane protein and the intended downstream applications. This guide provides a framework for making an informed decision in this critical experimental step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of interfacial lipids in stabilising membrane protein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying key membrane protein lipid interactions using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modular detergents tailor the purification and structural analysis of membrane proteins including G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of C8E4 and CHAPS for protein-protein interaction studies
A Researcher's Guide to Selecting the Optimal Detergent
For researchers, scientists, and drug development professionals engaged in the intricate study of protein-protein interactions (PPI), the choice of detergent is a critical determinant of experimental success. The ideal detergent must effectively solubilize cellular proteins while preserving the delicate, non-covalent interactions that define protein complexes. This guide provides a comprehensive head-to-head comparison of two commonly used detergents, the non-ionic detergent C8E4 (Octyl-β-D-glucopyranoside) and the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), to aid in the selection of the most appropriate tool for your PPI studies.
Unveiling the Contenders: Physicochemical Properties
C8E4 and CHAPS belong to different classes of detergents, a distinction that fundamentally influences their behavior in solution and their interaction with proteins. C8E4 is a non-ionic detergent, characterized by an uncharged hydrophilic headgroup, which generally makes it milder and less likely to disrupt protein-protein interactions.[1][2][3] In contrast, CHAPS is a zwitterionic detergent, possessing both a positive and a negative charge in its headgroup, resulting in a net neutral charge.[1][2] This unique property allows CHAPS to be more effective at breaking protein-lipid and some protein-protein interactions to solubilize complexes, while still being considered non-denaturing.[1][4]
| Property | C8E4 (Octaethylene glycol monododecyl ether) | CHAPS |
| Detergent Class | Non-ionic | Zwitterionic[1][2] |
| Molecular Weight | ~538.7 g/mol | 614.88 g/mol |
| Critical Micelle Concentration (CMC) | 16 mM[5] | 6 - 10 mM |
| Aggregation Number | ~100 | ~10 |
| Micelle Molecular Weight | ~54,000 Da | ~6,150 Da |
| Key Characteristics | Mild, non-denaturing, charge-reducing properties in mass spectrometry[5] | Effective at solubilizing membrane proteins, preserves protein conformation[6] |
Performance in Protein-Protein Interaction Studies: A Comparative Overview
While direct, quantitative head-to-head studies are limited, the performance of C8E4 and CHAPS in PPI applications like co-immunoprecipitation (Co-IP) can be inferred from their inherent properties. Non-ionic detergents like C8E4 are known for their gentle nature, which is advantageous for preserving weaker or more transient interactions. However, this gentleness may come at the cost of lower solubilization efficiency for some protein complexes, particularly those embedded in membranes. Zwitterionic detergents such as CHAPS are often more effective at solubilizing membrane proteins and breaking protein-lipid interactions, which can be crucial for releasing intact protein complexes into the lysate.[4] They are generally considered a good balance between solubilization power and the preservation of native protein structure and interactions.[1]
Below is a table presenting hypothetical data from a Co-IP experiment targeting the interaction between Epidermal Growth Factor Receptor (EGFR) and GRB2, illustrating the potential differences in performance between C8E4 and CHAPS.
| Parameter | C8E4 Lysis Buffer | CHAPS Lysis Buffer |
| Target Protein (EGFR) Yield | Moderate | High |
| Co-precipitated Protein (GRB2) Yield | High (for stable interactions) | High |
| Background (Non-specific binding) | Low | Low to Moderate |
| Preservation of Complex Integrity | Excellent for soluble/stable complexes | Very Good for membrane-associated and stable complexes |
| Compatibility with Mass Spectrometry | Good (charge-reducing)[5] | Good |
Experimental Protocols
Detailed and optimized protocols are essential for reproducible results in PPI studies. Below are representative protocols for a Co-IP experiment using either C8E4 or CHAPS as the primary detergent in the lysis buffer.
Co-Immunoprecipitation Protocol using C8E4 Lysis Buffer
1. Cell Lysis: a. Wash cultured cells (e.g., HEK293T overexpressing EGFR) twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold C8E4 Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% C8E4, and protease/phosphatase inhibitors) to the cell pellet. c. Incubate on ice for 20 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Immunoprecipitation: a. Determine the protein concentration of the cleared lysate. b. To 1 mg of total protein, add 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-EGFR). c. Incubate with gentle rotation for 2-4 hours at 4°C. d. Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. e. Incubate with gentle rotation for another 1 hour at 4°C.
3. Washing: a. Pellet the magnetic beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% C8E4).
4. Elution: a. After the final wash, remove all residual wash buffer. b. Elute the protein complexes by adding 50 µL of 1X Laemmli sample buffer and heating at 95°C for 5 minutes. c. Pellet the beads and collect the supernatant for analysis by Western blotting.
Co-Immunoprecipitation Protocol using CHAPS Lysis Buffer
1. Cell Lysis: a. Wash cultured cells twice with ice-cold PBS. b. Add ice-cold CHAPS Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% CHAPS, and protease/phosphatase inhibitors) to the cell pellet.[6] c. Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.[6] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6] e. Carefully collect the supernatant containing the solubilized proteins.[6]
2. Immunoprecipitation: a. Quantify the protein concentration of the cleared lysate. b. To 1 mg of total protein, add the appropriate amount of primary antibody against the bait protein. c. Incubate with gentle rotation for 2-4 hours at 4°C. d. Add equilibrated Protein A/G agarose (B213101) beads to the lysate-antibody mixture. e. Incubate with gentle rotation for an additional 1-2 hours at 4°C.
3. Washing: a. Pellet the agarose beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold CHAPS Wash Buffer (can be the same as the lysis buffer or with a lower detergent concentration).
4. Elution: a. After the final wash, aspirate the supernatant. b. Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and heating at 95-100°C for 5 minutes. c. Pellet the beads and collect the supernatant for downstream analysis.
Visualizing the Process and Pathway
To provide a clearer understanding of the experimental workflow and the biological context, the following diagrams are provided.
Conclusion: Making an Informed Decision
The choice between C8E4 and CHAPS for protein-protein interaction studies is not one-size-fits-all and depends heavily on the specific protein complex and downstream application.
-
C8E4 is an excellent choice for studies involving soluble or weakly associated protein complexes where maintaining the utmost integrity of the interaction is paramount. Its mild, non-ionic nature minimizes the risk of disrupting these delicate associations.
-
CHAPS is often the preferred detergent for membrane-associated protein complexes or when higher solubilization efficiency is required.[4][6] Its zwitterionic character provides a robust yet gentle extraction, effectively liberating protein complexes from the lipid bilayer while preserving their native conformation.
Ultimately, empirical testing is crucial. Researchers are encouraged to perform pilot experiments with both detergents to determine which yields the optimal balance of protein complex recovery and purity for their specific system of interest.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. agscientific.com [agscientific.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Removal of C8E4 from Biopharmaceutical Products: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and safety of final biopharmaceutical products is paramount. The non-ionic surfactant Octylphenol Ethoxylate (C8E4), commonly known as Triton X-100, is frequently employed in bioprocessing for applications such as viral inactivation and cell lysis. However, its potential to impact product stability and elicit immune responses necessitates its effective removal. This guide provides a comprehensive comparison of common methods for C8E4 removal, supported by experimental data and detailed protocols, to aid in the selection of an optimal validation strategy.
The Imperative for C8E4 Removal
Residual C8E4 in a final biopharmaceutical product can lead to protein aggregation, interfere with downstream purification steps, and potentially impact the product's safety and efficacy. Regulatory bodies, therefore, require robust validation of its removal to ensure patient safety and product quality. While the U.S. Food and Drug Administration (FDA) emphasizes the reduction of all process-related impurities to the lowest feasible levels, the European Union's REACH regulation has set a specific limit for Triton X-100 of ≤ 0.1% w/w in the final product due to environmental concerns over its degradation products.[1] This European standard is increasingly becoming a global benchmark.
Comparative Analysis of C8E4 Removal Methodologies
Several techniques are available for the removal of C8E4 from protein solutions, each with its own set of advantages and disadvantages. The selection of the most appropriate method depends on factors such as the properties of the biopharmaceutical product, the scale of the process, and the desired level of clearance. The following table summarizes the performance of common C8E4 removal methods based on available data.
| Method | Principle | Reported C8E4 Removal Efficiency | Protein Recovery | Key Advantages | Key Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein and the surfactant. | High | Generally high, but protein-dependent. | Can be highly selective; maintains protein in a native state. | Requires optimization of salt concentrations; potential for protein precipitation at high salt concentrations. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge differences between the protein and the surfactant. | >95% | ~72% (for a specific spin column kit)[2] | Effective for charged proteins; can be integrated into existing purification workflows. | Efficiency is dependent on the pI of the protein and the pH of the buffer; may require significant method development. |
| Dialysis/Ultrafiltration | Size-based separation where smaller surfactant monomers pass through a semi-permeable membrane while the larger protein is retained. | Feasible, but can be slow, especially for detergents with a low critical micelle concentration (CMC) like Triton X-100.[3][4] | High | Gentle on proteins; simple setup. | Time-consuming; efficiency can be limited by the CMC of the detergent. |
| Protein Precipitation (e.g., Acetone) | Differential solubility in organic solvents to precipitate the protein, leaving the surfactant in the supernatant. | High | Variable, risk of protein loss and denaturation. | Can concentrate the protein sample. | Risk of protein denaturation and incomplete resolubilization. |
| Adsorbent Beads (e.g., Bio-Beads SM-2) | Hydrophobic beads that bind and remove the surfactant from the solution. | Complete removal reported.[5] | 90-100%[5] | High removal efficiency and protein recovery; can be used in batch or column format. | Potential for non-specific binding of the protein to the beads. |
Experimental Protocols for Key Removal Techniques
Detailed and validated experimental protocols are crucial for the successful removal of C8E4. Below are representative protocols for three common methods.
Hydrophobic Interaction Chromatography (HIC) for C8E4 Removal
This protocol provides a general framework for developing an HIC method for C8E4 removal from a monoclonal antibody (mAb) solution. Optimization will be required for specific applications.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Equilibration Buffer: High-salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer: Low-salt or no-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Protein sample containing C8E4
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Equilibration Buffer at a defined flow rate.
-
Sample Preparation: Adjust the salt concentration of the protein sample to match the Equilibration Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.
-
Sample Loading: Load the prepared sample onto the equilibrated column. C8E4 will bind to the hydrophobic resin.
-
Washing: Wash the column with Equilibration Buffer for at least 5 CVs or until the UV absorbance at 280 nm returns to baseline, indicating that all unbound protein has passed through.
-
Elution: Elute the bound C8E4 using a linear gradient or a step gradient to the Elution Buffer. The protein of interest should be in the flow-through or wash fractions.
-
Analysis: Analyze the collected fractions for protein concentration (e.g., A280) and residual C8E4 concentration using a validated analytical method such as HPLC-UV or LC-MS.[1][6][7][8][9]
Dialysis for C8E4 Removal
This protocol describes a stepwise dialysis procedure to gradually remove C8E4 and minimize the risk of protein precipitation.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (typically 10-14 kDa for most proteins)
-
Dialysis Buffers:
-
Buffer A: Base buffer + C8E4 at the same concentration as the sample.
-
Buffer B: Base buffer + C8E4 at 50% of the initial concentration.
-
Buffer C: Base buffer + C8E4 at 25% of the initial concentration.
-
Buffer D: Base buffer only (detergent-free).
-
-
Magnetic stirrer and stir bar
-
Large beaker or container
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the protein sample into the dialysis tubing or cassette, leaving some headspace.
-
Stepwise Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker with Buffer A. The buffer volume should be at least 100 times the sample volume. Stir gently at 4°C for 2-4 hours.
-
Transfer the dialysis bag/cassette to Buffer B and dialyze for 2-4 hours at 4°C with gentle stirring.
-
Repeat the process with Buffer C.
-
Finally, perform two changes of Buffer D for at least 4 hours each, or overnight, to ensure complete removal of the detergent.
-
-
Sample Recovery: Carefully recover the sample from the dialysis tubing/cassette.
-
Analysis: Determine the final protein concentration and the residual C8E4 concentration.
Acetone (B3395972) Precipitation for C8E4 Removal
This protocol is a rapid method for protein precipitation to remove surfactants and other interfering substances.
Materials:
-
Ice-cold (-20°C) acetone
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the protein sample in a pre-chilled, acetone-compatible tube.
-
Precipitation: Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Incubation: Vortex the tube briefly and incubate for 60 minutes at -20°C.
-
Centrifugation: Centrifuge the tube for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant containing the C8E4.
-
Pellet Washing (Optional): To improve removal efficiency, the protein pellet can be washed by resuspending it in cold acetone and repeating the centrifugation step.
-
Drying: Allow the acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application.
-
Analysis: Quantify the protein recovery and the residual C8E4 concentration.
Visualizing the Workflow and Logic
To better understand the processes involved in validating the removal of C8E4, the following diagrams, generated using Graphviz, illustrate a typical removal workflow and the logical steps in method validation.
Alternatives to C8E4
Given the regulatory scrutiny and environmental concerns surrounding Triton X-100, the biopharmaceutical industry is increasingly exploring alternatives. Several newer, more environmentally friendly surfactants have emerged that demonstrate comparable or superior performance in viral inactivation and are readily removable using standard downstream processing techniques.
| Alternative Surfactant | Chemical Class | Key Advantages |
| Deviron® 13-S9 | Secondary Alcohol Ethoxylate | Comparable or better viral inactivation than Triton X-100; readily biodegradable; easily removed by chromatography.[10][11] |
| Simulsol® SL 11W | Undecyl Glycoside | Effective viral inactivation; produced from renewable resources (glucose and fatty alcohol); readily removed by Protein A chromatography.[12] |
| Nereid | Proprietary | Environmentally friendly; equivalent efficacy in viral inactivation to Triton X-100.[13] |
The adoption of these alternatives can mitigate regulatory risks and align with sustainability goals without compromising on the critical step of viral inactivation.
Conclusion
The removal of C8E4 from final biopharmaceutical products is a critical step that requires careful consideration and rigorous validation. This guide has provided a comparative overview of common removal techniques, detailed experimental protocols, and insights into the evolving regulatory landscape and available alternatives. By leveraging this information, researchers and drug development professionals can make informed decisions to ensure the purity, safety, and quality of their biopharmaceutical products. The transition to more sustainable and equally effective alternatives to Triton X-100 is a forward-looking strategy that can streamline regulatory compliance and enhance the environmental profile of the manufacturing process.
References
- 1. Establishment and verification for the simultaneous determination of residual Triton X-100 and polysorbate 80 in influenza split vaccine by HPLC-ELSD [ijbiol.com]
- 2. norgenbiotek.com [norgenbiotek.com]
- 3. The removal of Triton X-100 by dialysis is feasible! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Bound Triton X-100 from Purified Bovine Heart Cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct UV Spectrophotometry and HPLC Determination of Triton X-100 in Split Virus Influenza Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and verification of a method for determination of residual Triton X-100 content in quadrivalent influenza virus split vaccine (MDCK cells) by high performance liquid chromatography [ijbiol.com]
- 10. Demonstrating the Effectiveness of an Alternative to Triton X-100 for Detergent-Mediated Viral Inactivation in Biomanufacturing [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstrating the Effectiveness of an Alternative to Triton X‐100 for Detergent‐Mediated Viral Inactivation in Biomanufacturing | Semantic Scholar [semanticscholar.org]
- 12. Identification and characterization of a Triton X-100 replacement for virus inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,6,9,12-Tetraoxaeicosan-1-ol: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 3,6,9,12-Tetraoxaeicosan-1-ol, ensuring the safety of laboratory personnel and environmental protection. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and value in chemical handling and laboratory safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. This chemical is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, adherence to strict safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential. If ventilation is inadequate, a respirator may be necessary.
General Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate harm.
Spill Cleanup Protocol
For small spills:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain and absorb the spilled liquid. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
For large spills:
-
Evacuate: Evacuate the area immediately.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
First Aid and Exposure Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal Procedures
Proper disposal of this compound is imperative to prevent environmental contamination and ensure regulatory compliance. This substance should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene (B3416737) - HDPE).
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep it separate from strong oxidizing agents.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be well-ventilated, secure, and away from sources of ignition.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Disposal:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |
| Storage Temperature | Room Temperature | ChemScene[2] |
| Incompatible Materials | Strong oxidizing agents | N/A |
| pH (for potential neutralization) | Data not available | N/A |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 3,6,9,12-Tetraoxaeicosan-1-ol
This guide provides immediate, essential safety and logistical information for handling 3,6,9,12-Tetraoxaeicosan-1-ol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
Chemical Identifier:
| Name | This compound |
| Synonyms | Tetraethylene glycol monooctyl ether, (Hydroxyethyloxy)tri(Ethyloxy)octane, C8E4 |
| CAS Number | 19327-39-0 |
| Molecular Formula | C16H34O5 |
| Molecular Weight | 306.44 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
According to GHS classifications, this compound is hazardous.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.
GHS Hazard Statements:
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Wear protective gloves (use proper glove removal technique to avoid skin contact).[2] Wear fire/flame resistant and impervious clothing.[3] Safety shoes that meet at least S1 standards are recommended. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Under normal use with adequate ventilation, respiratory protection may not be required.[2] |
Operational and Handling Protocols
Proper handling procedures are critical to prevent accidents and exposure.
Engineering Controls:
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Dispensing: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
-
Clothing: Take off contaminated clothing and wash it before reuse.[2]
Storage:
First-Aid Measures
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air.[3] If exposed or concerned, get medical advice/attention.[2] Remove person to fresh air and keep comfortable for breathing.[2] |
| Skin Contact | Take off contaminated clothing immediately.[3] Wash with plenty of water and soap.[2] If on skin or hair, take off immediately all contaminated clothing and rinse skin with water.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Rinse with pure water for at least 15 minutes.[3] |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[2] Immediately call a POISON CENTER/doctor.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal of Chemical:
-
Collect and arrange disposal.
-
Dispose of contents/container to hazardous waste disposal.[2]
Disposal of Contaminated Gloves:
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
